N-(2-Mercapto-1-oxopropyl)-L-alanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-sulfanylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-3(6(9)10)7-5(8)4(2)11/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t3-,4?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUPPFVCOICYML-WUCPZUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628386 | |
| Record name | N-(2-Sulfanylpropanoyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26843-61-8 | |
| Record name | N-(2-Sulfanylpropanoyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Alacepril and its Active Metabolite Captopril
Introduction
While specific research on "N-(2-Mercapto-1-oxopropyl)-L-alanine" is limited, this guide focuses on the closely related and extensively studied prodrug, Alacepril. Alacepril is an angiotensin-converting enzyme (ACE) inhibitor that, upon metabolism, yields captopril, the first clinically approved ACE inhibitor. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental protocols relevant to Alacepril and captopril, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Alacepril is chemically designated as N-[1-[(S)-3-mercapto-2-methylpropionyl]-L-prolyl]-3-phenyl-L-alanine acetate (ester). It is a prodrug designed to improve the pharmacokinetic profile of its active metabolite, captopril.[1][2]
Chemical Structure
Alacepril:
HS-C--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)O
Caption: General workflow for the synthesis of Alacepril.
Detailed Protocol:
-
Step 1: Coupling Reaction.
-
Dissolve 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add L-phenylalanine tert-butyl ester (1 equivalent) and a base such as N-methylmorpholine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected Alacepril.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Deprotection.
-
Dissolve the purified protected Alacepril in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the Alacepril salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of captopril on ACE can be determined using a colorimetric or fluorometric assay. The following is a general protocol for a colorimetric assay.
[3]Experimental Workflow:
Caption: General workflow for an in vitro ACE inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
ACE Solution: Prepare a working solution of ACE from a commercial source in a suitable buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).
-
Substrate Solution: Prepare a solution of a suitable ACE substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), in the same buffer.
-
Inhibitor Solution: Prepare a stock solution of captopril in the buffer. Create a series of dilutions to determine the IC₅₀ value.
-
Stopping Reagent: 1 M HCl.
-
Detection Reagent: A colorimetric reagent that reacts with the product of the enzymatic reaction (e.g., hippuric acid).
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, add a small volume of the ACE solution.
-
Add an equal volume of either the buffer (for control) or the captopril solution at various concentrations (for test samples).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells/tubes.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping reagent (1 M HCl).
-
Add the detection reagent and allow the color to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each captopril concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
Metabolism of Alacepril
Alacepril is a prodrug that is converted to its active form, captopril, in the body. This metabolic conversion is a key aspect of its pharmacological profile.
// Nodes Alacepril [label="Alacepril\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deacetylation [label="Deacetylation\n(in vivo)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Captopril [label="Captopril\n(Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alacepril -> Deacetylation; Deacetylation -> Captopril; }
References
An In-depth Technical Guide to N-(2-Mercapto-1-oxopropyl)-L-alanine and its Analogue, Alacepril
Disclaimer: This technical guide addresses the compound N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS 26843-61-8). It is critical to note that publicly available, in-depth technical and pharmacological data for this specific compound is scarce. The primary information available identifies it as a "Tiopronin alanine analog"[1][2]. Due to this limitation, this guide will provide the available data for this compound and will then focus on the structurally and functionally related compound, Alacepril , as a well-documented illustrative example to fulfill the core requirements of this whitepaper for researchers, scientists, and drug development professionals. Alacepril is an angiotensin-converting enzyme (ACE) inhibitor prodrug that is metabolized to captopril.
Introduction to this compound
This compound is a chemical compound with the CAS number 26843-61-8. It is identified as an analog of Tiopronin, a thiol drug used to prevent kidney stones. Beyond its basic chemical identifiers, detailed studies on its biological activity, mechanism of action, and experimental protocols are not widely published.
Chemical Properties
The known chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 26843-61-8 | [1][2][3] |
| Molecular Formula | C6H11NO3S | [1][2][3] |
| Molecular Weight | 177.22 g/mol | [1][3] |
| Predicted Boiling Point | 406.3±30.0 °C | [3] |
| Predicted Density | 1.239±0.06 g/cm³ | [3] |
| Predicted pKa | 3.45±0.10 | [3] |
Alacepril: An Illustrative Analogue and ACE Inhibitor
Alacepril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure[4]. As a prodrug, it is metabolized in the body to its active form, captopril, which exerts the therapeutic effect[5].
Mechanism of Action
Alacepril's therapeutic effects are mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS)[6]. The metabolic conversion of Alacepril to captopril is a key step in its mechanism of action.
Once converted to captopril, it competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, ACE inhibition prevents the degradation of bradykinin, a vasodilator, further contributing to the antihypertensive effect[6].
Pharmacokinetic Properties of Alacepril
The pharmacokinetic profile of Alacepril has been studied in healthy subjects. The data below is derived from a study where 50 mg of Alacepril was administered orally.
| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril | Reference |
| Time to Max. Plasma Conc. (tmax) (fasting) | 1.0 hour | 1.7 hours | 1.6 hours | [7] |
| Time to Max. Plasma Conc. (tmax) (fed) | 1.9 hours | No significant change | No significant change | [7] |
| Biological Half-life (t1/2) (fasting) | 1.9 hours | 4.2 hours | 5.0 hours | [7] |
| Cumulative Urinary Excretion (8h, fasting) | 35% of dose | - | - | [7] |
| Cumulative Urinary Excretion (24h, fasting) | - | - | 59% of dose | [7] |
Clinical Data on Alacepril
A multicenter trial involving 89 type II diabetics with mild hypertension treated with 50 mg of Alacepril daily for 12 weeks demonstrated significant clinical benefits.
| Parameter | Outcome | Reference |
| Blood Pressure | Significantly reduced at 4 weeks, sustained at 12 weeks | [8] |
| Urinary Albumin Excretion | Significantly reduced at 12 weeks | [8] |
| Glycosylated Hemoglobin (HbA1c) | Significant reduction | [8] |
| Serum Total Cholesterol | Significant reduction | [8] |
Experimental Protocols
The following is a representative protocol for an in-vitro Angiotensin-Converting Enzyme (ACE) inhibition assay, a fundamental experiment in the study of compounds like Alacepril. This method is based on the colorimetric determination of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).
In-Vitro ACE Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Test compound (e.g., Alacepril, which would be pre-incubated to generate captopril, or captopril directly)
-
Potassium phosphate buffer
-
Sodium chloride
-
2,4,6-Trichloro-s-triazine (TT) in dioxane
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.3% HHL solution in a potassium phosphate buffer containing 300 µM sodium chloride, adjusted to pH 8.3.
-
Prepare a 100 mU/mL solution of ACE in a suitable buffer.
-
Prepare a 3% (w/v) solution of TT in dioxane.
-
Prepare serial dilutions of the test compound.
-
-
Enzymatic Reaction:
-
To a microplate well, add 40 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the ACE solution (100 mU/mL) and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed HHL solution.
-
Incubate the mixture at 37°C for 45 minutes.
-
-
Reaction Termination and Colorimetric Measurement:
-
Stop the reaction by adding 360 µL of the TT dioxane solution followed by 720 µL of 0.2 M phosphate buffer (pH 8.3).
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 382 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While this compound (CAS 26843-61-8) is identified as a Tiopronin alanine analog, there is a notable absence of detailed pharmacological and experimental data in the public domain. In contrast, the structurally related prodrug, Alacepril, provides a valuable case study for understanding the mechanism, pharmacokinetics, and clinical application of thiol-containing ACE inhibitors. The data and protocols presented for Alacepril serve as a robust framework for researchers and drug development professionals interested in this class of compounds. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. kmpharma.in [kmpharma.in]
- 3. This compound | 26843-61-8 [amp.chemicalbook.com]
- 4. What is Alacepril used for? [synapse.patsnap.com]
- 5. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (alacepril) after oral dosing in fasting or fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effect of alacepril, a new angiotensin-converting enzyme inhibitor on albuminuria and glycemic state: an open multicenter trial. Alacepril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the plausible synthetic pathways for N-(2-Mercapto-1-oxopropyl)-L-alanine, a molecule of interest in pharmaceutical research, noted as a Tiopronin alanine analog. The synthesis is presented as a multi-step process involving protection of reactive functional groups, amide bond formation, and subsequent deprotection to yield the final product. The protocols provided are based on established chemical transformations for similar molecular structures.
Core Synthesis Strategy
The primary strategy for the synthesis of this compound involves a convergent approach. This entails the preparation of two key building blocks: an S-protected 2-mercaptopropionic acid derivative and an L-alanine ester. These intermediates are then coupled to form an amide bond, followed by the removal of the protecting groups to afford the target molecule. This methodology is designed to ensure high yields and purity by preventing unwanted side reactions.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the proposed synthesis. The yields are estimates based on analogous reactions reported in the chemical literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | S-Acetylation of 2-Mercaptopropionic Acid | Acetic Anhydride, Pyridine | Dichloromethane (DCM) | 0 to 25 | 4 | 90-95 |
| 2 | Esterification of L-Alanine | Thionyl Chloride, Methanol | Methanol | 0 to 25 | 12 | 95-99 |
| 3 | Amide Coupling | EDC, HOBt, DIPEA | Dichloromethane (DCM) | 0 to 25 | 24 | 80-90 |
| 4 | Deprotection (Saponification and Thioester Cleavage) | Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | 0 to 25 | 6 | 85-95 |
Experimental Protocols
Step 1: Synthesis of 2-(Acetylthio)propanoic Acid
This step involves the protection of the thiol group of 2-mercaptopropionic acid as a thioacetate to prevent its interference in the subsequent amide coupling reaction.
Methodology:
-
To a solution of 2-mercaptopropionic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).
-
Slowly add acetic anhydride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(acetylthio)propanoic acid as an oil.
Step 2: Synthesis of L-Alanine Methyl Ester Hydrochloride
The carboxylic acid of L-alanine is protected as a methyl ester to facilitate the amide bond formation.
Methodology:
-
Suspend L-alanine (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).
-
The reaction mixture will become a clear solution.
-
Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.
Step 3: Synthesis of N-(2-(Acetylthio)propanoyl)-L-alanine Methyl Ester
This is the key amide bond-forming step, coupling the two prepared intermediates.
Methodology:
-
Dissolve 2-(acetylthio)propanoic acid (1.0 eq.), L-alanine methyl ester hydrochloride (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C and add N,N'-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(acetylthio)propanoyl)-L-alanine methyl ester.
Step 4: Synthesis of this compound
The final step involves the simultaneous deprotection of the thioacetyl and methyl ester groups.
Methodology:
-
Dissolve N-(2-(acetylthio)propanoyl)-L-alanine methyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.5 eq.).
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Logical workflow of the synthesis and purification process.
N-(2-Mercapto-1-oxopropyl)-L-alanine: A Technical Guide to a Novel Tiopronin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Mercapto-1-oxopropyl)-L-alanine, a novel analog of the established drug Tiopronin. Tiopronin is primarily used in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. This compound, by substituting the glycine moiety of Tiopronin with L-alanine, presents a promising candidate for investigation with potentially altered pharmacokinetic and pharmacodynamic properties. This document outlines the theoretical framework for its synthesis, its proposed mechanism of action based on its parent compound, and potential avenues for experimental evaluation. While specific experimental data for this analog is limited in publicly available literature, this guide consolidates information on Tiopronin and related thiol-containing compounds to provide a robust starting point for research and development.
Introduction
Tiopronin, or N-(2-mercaptopropionyl)glycine, is a thiol-containing drug effective in preventing cystine nephrolithiasis.[1][2] Its therapeutic action is centered on a thiol-disulfide exchange reaction with cystine, leading to the formation of a more soluble mixed disulfide, thereby reducing urinary cystine concentration.[1] The development of analogs, such as this compound, is a strategic approach in drug discovery aimed at optimizing the therapeutic profile of the parent compound. The substitution of glycine with L-alanine may influence factors such as bioavailability, cell permeability, and metabolic stability. Furthermore, L-alanine itself has demonstrated cytoprotective and antioxidant properties, which could confer additional therapeutic benefits.[3]
This guide will explore the chemical properties, proposed synthesis, and potential biological activities of this compound, positioning it as a compound of interest for further investigation.
Chemical and Physical Properties
This compound is a derivative of L-alanine and a structural analog of Tiopronin.[4] Its fundamental properties are summarized in the table below. The predicted properties are based on computational models and provide a preliminary understanding of the compound's characteristics.
| Property | Value | Source |
| CAS Number | 26843-61-8 | [4] |
| Molecular Formula | C6H11NO3S | [4] |
| Molecular Weight | 177.22 g/mol | [4] |
| Predicted Boiling Point | 406.3 ± 30.0 °C | [5] |
| Predicted Density | 1.239 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.45 ± 0.10 | [5] |
Proposed Synthesis
Hypothetical Experimental Protocol for Synthesis:
-
Protection of L-alanine: The carboxylic acid group of L-alanine is first protected, for instance, as a methyl or ethyl ester, to prevent self-polymerization during the subsequent coupling step.
-
Activation of 2-Mercaptopropionic Acid: The thiol group of 2-mercaptopropionic acid is protected, for example, with a trityl or acetyl group. The carboxylic acid is then activated, for example, by conversion to an acid chloride or by using standard peptide coupling reagents (e.g., DCC/NHS or HBTU).
-
Coupling Reaction: The protected and activated 2-mercaptopropionic acid is reacted with the protected L-alanine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Deprotection: The protecting groups on the thiol and carboxylic acid moieties are removed under appropriate conditions (e.g., acidolysis for the trityl group and saponification for the ester group) to yield the final product, this compound.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Proposed Mechanism of Action
The primary mechanism of action of this compound is expected to mirror that of Tiopronin, centering on its free thiol group.
Thiol-Disulfide Exchange in Cystinuria
In the context of cystinuria, the thiol group of the analog would participate in a thiol-disulfide exchange with the sparingly soluble cystine. This reaction breaks the disulfide bond of cystine, forming a more water-soluble mixed disulfide of the drug and cysteine. This would effectively reduce the concentration of free cystine in the urine, preventing its precipitation and the formation of kidney stones.[1]
Potential Antioxidant Activity
The presence of the L-alanine moiety suggests a potential for additional antioxidant activity. L-alanine has been shown to induce the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and ferritin.[3] This could provide a secondary mechanism of action, protecting renal cells from oxidative stress, which is often associated with stone formation and kidney damage.
Pharmacokinetics: A Comparative Outlook
While pharmacokinetic data for this compound is not available, the known pharmacokinetics of Tiopronin can serve as a benchmark for future studies.[6][7]
| Pharmacokinetic Parameter | Tiopronin | This compound (Hypothesized) |
| Bioavailability | ~63% (total), ~40% (unbound)[8] | Potentially altered due to the L-alanine moiety, which may affect absorption. |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours[6][8] | May be different based on absorption rate. |
| Half-life (t1/2) | ~1.8 hours (unbound), ~53 hours (total)[6][8] | Could be modified by changes in protein binding and metabolism. |
| Metabolism | Hydrolysis to 2-mercaptopropionic acid (2-MPA)[8] | Likely undergoes similar hydrolysis, but the L-alanine may introduce alternative metabolic pathways. |
| Excretion | Primarily renal[8] | Expected to be primarily renal. |
Proposed Experimental Evaluation Workflow
For a comprehensive evaluation of this compound, a structured experimental workflow is proposed.
Conclusion
This compound represents a logical and promising evolution of Tiopronin. The introduction of the L-alanine moiety has the potential to favorably modulate the pharmacokinetic and pharmacodynamic properties of the parent drug, and may also introduce novel antioxidant activities. While this guide is based on the extrapolation of data from Tiopronin and related compounds due to the current scarcity of specific research on the alanine analog, it provides a solid and comprehensive foundation for researchers and drug development professionals to initiate and guide further investigation into this potentially valuable therapeutic agent. Rigorous experimental validation of the hypotheses presented herein is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant action of L-alanine: heme oxygenase-1 and ferritin as possible mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 26843-61-8 [amp.chemicalbook.com]
- 6. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
The Genesis of a Landmark Cardiovascular Drug: A Technical Guide to the Discovery and History of Captopril
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
While the specific compound "N-(2-Mercapto-1-oxopropyl)-L-alanine" is documented as a chemical entity and a Tiopronin alanine analog, its history and development as a therapeutic agent are not extensively covered in scientific literature. However, its chemical structure bears a striking resemblance to a class of groundbreaking drugs known as angiotensin-converting enzyme (ACE) inhibitors, the first of which was Captopril. This technical guide will, therefore, focus on the rich discovery and history of Captopril, a pivotal molecule that revolutionized the treatment of hypertension and heart failure, and serves as a paradigm of rational drug design.
A Serendipitous Discovery from the Venom of a Viper
The journey to Captopril began not in a chemist's lab, but in the Brazilian rainforest, with the venom of the pit viper, Bothrops jararaca. Scientists observed that the venom caused a dramatic and sustained drop in blood pressure. This observation sparked the interest of researchers, including Sir John Vane and Sérgio Ferreira, who in the 1960s, isolated a peptide from the venom that they named bradykinin-potentiating factor (BPF).[1] BPF was found to inhibit the enzyme responsible for the breakdown of bradykinin, a potent vasodilator, and also the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[1] This dual action made the angiotensin-converting enzyme (ACE) a prime target for antihypertensive drug development.
The challenge, however, was that BPF was a peptide and not orally active, limiting its therapeutic potential. This is where the groundbreaking work of Miguel A. Ondetti and David W. Cushman at the Squibb Institute for Medical Research (now Bristol-Myers Squibb) became crucial.[2][3] In the early 1970s, they embarked on a mission to develop a small, orally active molecule that could mimic the ACE-inhibiting properties of the snake venom peptide.
The Dawn of Rational Drug Design
Ondetti and Cushman's approach is a landmark example of rational drug design.[2] Instead of screening thousands of compounds at random, they meticulously studied the active site of ACE. They hypothesized that a key feature of the enzyme was a zinc ion essential for its catalytic activity. Their goal was to design a molecule that could bind to this zinc ion and block the active site.
Their research led them to focus on succinyl-L-proline, a compound that showed weak ACE inhibitory activity. Through a systematic process of chemical modification, they sought to enhance its binding affinity. The pivotal breakthrough came with the introduction of a sulfhydryl (-SH) group, which they predicted would bind tightly to the zinc ion in the ACE active site. This led to the synthesis of Captopril in 1975, a compound that was thousands of times more potent than their initial leads.[3]
Mechanism of Action: Interrupting the Renin-Angiotensin-Aldosterone System
Captopril exerts its therapeutic effects by competitively inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
The signaling pathway is as follows:
By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II. This leads to:
-
Reduced Vasoconstriction: Lower levels of angiotensin II result in the relaxation of blood vessels, leading to a decrease in peripheral resistance and a reduction in blood pressure.
-
Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys. By reducing angiotensin II levels, Captopril indirectly decreases aldosterone secretion, leading to increased excretion of sodium and water, which further helps to lower blood pressure.
Quantitative Data Summary
The efficacy and pharmacokinetic profile of Captopril have been extensively studied. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Captopril
| Parameter | Value | Reference |
| IC50 (ACE inhibition) | 1.7 - 20 nM | [4][5] |
Table 2: Pharmacokinetic Properties of Captopril
| Parameter | Value | Reference |
| Bioavailability | ~70% (reduced by food) | [6] |
| Time to Peak Plasma Concentration | 1 hour | [7] |
| Plasma Protein Binding | 25-30% | [7] |
| Elimination Half-life | ~2 hours | [6] |
| Metabolism | Partially in the liver | [6] |
| Excretion | Primarily in urine | [6] |
Table 3: Clinical Efficacy of Captopril in Hypertension (Selected Studies)
| Study | Patient Population | Treatment | Blood Pressure Reduction (Systolic/Diastolic, mmHg) | Reference |
| Veterans Administration Cooperative Study | Mild to moderate hypertension | Captopril | 14.1 / 10.1 | |
| Captopril Prevention Project (CAPPP) | Hypertension | Captopril | 11 / 8 (average reduction in first year) | [8] |
Table 4: Clinical Outcomes in Major Captopril Trials
| Study | Patient Population | Primary Outcome | Result | Reference |
| SAVE (Survival and Ventricular Enlargement) | Post-myocardial infarction with left ventricular dysfunction | All-cause mortality | 19% risk reduction with Captopril vs. placebo | [9] |
| CAPPP (Captopril Prevention Project) | Hypertension | Composite of cardiovascular death, myocardial infarction, and stroke | No significant difference between Captopril and conventional therapy (diuretics, beta-blockers) | [10][11] |
Experimental Protocols
The development of Captopril involved novel experimental methodologies for its synthesis and biological evaluation.
Synthesis of Captopril (Conceptual Outline based on Ondetti & Cushman's work)
The original synthesis of Captopril by Ondetti and Cushman was a multi-step process. A simplified conceptual workflow is presented below.
Methodology:
-
Starting Materials: The synthesis typically starts with the amino acid L-proline and a suitable acylating agent, such as 3-(acetylthio)-2-methylpropanoyl chloride.
-
Acylation: L-proline is acylated with the acyl chloride under basic conditions. This step couples the two key structural components of the Captopril molecule.
-
Intermediate Formation: This reaction forms an N-acylated proline intermediate where the sulfhydryl group is protected by an acetyl group.
-
Deprotection: The acetyl protecting group is then removed, typically by aminolysis, to yield the free sulfhydryl group, which is crucial for the drug's activity.
-
Purification: The final product, Captopril, is then purified using standard techniques such as crystallization or chromatography.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common method to determine the inhibitory activity of compounds like Captopril on ACE is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).
Principle:
ACE cleaves the dipeptide His-Leu from HHL, releasing hippuric acid. The amount of hippuric acid produced is proportional to the ACE activity. The presence of an inhibitor like Captopril will reduce the amount of hippuric acid formed.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., borate buffer, pH 8.3) containing NaCl.
-
Prepare a stock solution of ACE from a commercial source (e.g., rabbit lung acetone powder).
-
Prepare a stock solution of the substrate HHL in the buffer.
-
Prepare a series of dilutions of the test compound (Captopril).
-
-
Assay Procedure:
-
In a series of test tubes or a microplate, add the ACE solution and the different concentrations of the inhibitor.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to each tube/well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
Quantification of Hippuric Acid:
-
Extract the hippuric acid from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent.
-
Re-dissolve the hippuric acid in a suitable solvent (e.g., water or buffer).
-
Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the resulting dose-response curve.
-
Conclusion: A Lasting Legacy
The discovery of Captopril was a watershed moment in cardiovascular medicine. It not only provided a highly effective new treatment for hypertension and heart failure but also validated the power of rational drug design. The success of Captopril paved the way for the development of a whole class of ACE inhibitors, which remain cornerstone therapies in the management of cardiovascular diseases today. The story of Captopril, from the venom of a snake to a life-saving medication, is a testament to the ingenuity of scientific research and its profound impact on human health.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. invent.org [invent.org]
- 3. Miguel Ondetti - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captopril - Wikipedia [en.wikipedia.org]
- 7. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Captopril Prevention Project (CAPPP) in hypertension--baseline data and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of captopril on mortality and morbidity in patients with left ventricular dysfunction after myocardial infarction. Results of the survival and ventricular enlargement trial. The SAVE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of angiotensin-converting-enzyme inhibition compared with conventional therapy on cardiovascular morbidity and mortality in hypertension: the Captopril Prevention Project (CAPPP) randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Captopril Prevention Project - American College of Cardiology [acc.org]
An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-alanine
This technical guide provides a comprehensive overview of N-(2-Mercapto-1-oxopropyl)-L-alanine, a sulfur-containing amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, potential mechanism of action based on its analog Tiopronin, and a plausible experimental protocol for its synthesis.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-alanine. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11NO3S | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| CAS Number | 26843-61-8 |
Biological Context and Potential Mechanism of Action
This compound is recognized as an analog of Tiopronin. Tiopronin is a well-established therapeutic agent used in the management of cystinuria, a genetic disorder characterized by the accumulation of cystine in the kidneys and bladder, leading to the formation of stones. The mechanism of action of Tiopronin involves a thiol-disulfide exchange with cystine. This reaction breaks down the sparingly soluble cystine into a more soluble mixed disulfide of tiopronin-cysteine, which is readily excreted in the urine. Given the structural similarity, this compound is presumed to act via a similar pathway.
The proposed mechanism involves the free thiol group (-SH) on the mercaptopropionyl moiety of the molecule, which acts as a reducing agent. This thiol group attacks the disulfide bond in cystine, leading to the formation of a mixed disulfide and a cysteine molecule. This process effectively reduces the concentration of cystine in the urine, thereby preventing the formation and promoting the dissolution of cystine stones.
Below is a diagram illustrating the proposed signaling pathway for the action of a Tiopronin analog like this compound in the management of cystinuria.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols: Synthesis
Objective: To synthesize this compound.
Materials:
-
2,2′-dithiodipropionic acid
-
Thionyl chloride
-
L-alanine
-
Sodium carbonate
-
Sulfuric acid
-
Zinc powder
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
-
pH meter or pH indicator strips
-
Rotary evaporator
Methodology:
This synthesis can be conceptualized as a two-stage process: first, the formation of the amide bond between 2,2′-dithiodipropionic acid and L-alanine to produce the disulfide intermediate, followed by the reduction of the disulfide bond to yield the final thiol product.
Stage 1: Synthesis of the Disulfide Intermediate
-
Activation of 2,2′-dithiodipropionic acid: In a fume hood, a mixture of 2,2′-dithiodipropionic acid and thionyl chloride is heated to approximately 40-45°C and stirred. The excess thionyl chloride is then removed by distillation to yield 2,2′-disulfanediyldipropanoyl chloride.
-
Amide Bond Formation: A solution of L-alanine is prepared by dissolving it in an aqueous solution of sodium carbonate at room temperature. To this solution, the previously prepared 2,2′-disulfanediyldipropanoyl chloride is added slowly while stirring. The reaction is continued at room temperature.
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to be acidic using a dilute solution of sulfuric acid. The product is then extracted with ethyl acetate. The organic layer is collected, and the solvent is removed using a rotary evaporator to obtain the crude disulfide intermediate.
Stage 2: Reduction of the Disulfide Intermediate
-
Reduction Reaction: The crude disulfide intermediate is dissolved in water and cooled. A solution of sulfuric acid in water is slowly added to this mixture. Zinc powder is then added portion-wise to the reaction mixture, and the temperature is raised to room temperature with continuous stirring.
-
Isolation of the Final Product: The reaction mixture is filtered to remove any unreacted zinc and other solid impurities. The filtrate is then extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified using techniques such as recrystallization or column chromatography to obtain a product of high purity.
Below is a workflow diagram outlining the proposed synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This compound is a compound of interest due to its structural similarity to the clinically relevant drug Tiopronin. The information provided in this guide, including its chemical properties, a plausible mechanism of action, and a detailed synthetic protocol adapted from a known procedure for a close analog, serves as a valuable resource for researchers and scientists. Further experimental studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
In Vivo and In Vitro Stability of N-(2-Mercapto-1-oxopropyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Mercapto-1-oxopropyl)-L-alanine is an N-acyl-alpha-amino acid and a structural analog of Tiopronin (N-(2-mercaptopropionyl)-glycine). As a thiol-containing compound, its stability is a critical factor in its potential therapeutic applications, influencing its shelf-life, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the available data on the in vivo and in vitro stability of this compound and its analog, Tiopronin. It details metabolic pathways, degradation products, and experimental protocols for stability assessment.
In Vivo Stability and Metabolism
Pharmacokinetics of Tiopronin
Studies on Tiopronin reveal a complex pharmacokinetic profile characterized by extensive protein binding. The total drug exhibits a long terminal half-life of approximately 53 hours in healthy subjects. In contrast, the unbound, pharmacologically active fraction is eliminated from plasma much more rapidly, with a calculated half-life of about 1.8 hours. This suggests a significant portion of the drug is bound to tissues outside of the plasma. Tiopronin is primarily excreted in the urine, with 100% of the administered dose eliminated via this route.
| Parameter | Value | Species | Reference |
| Total Tiopronin Half-life | 53 hours | Human | [1][2] |
| Unbound Tiopronin Half-life | 1.8 hours | Human | [1][2] |
| Excretion | 100% in urine | Human | [1] |
Table 1: In Vivo Pharmacokinetic Parameters of Tiopronin
Metabolic Pathways
The primary metabolic pathway for N-acyl amino acids is the hydrolysis of the amide bond, releasing the constituent carboxylic acid and amino acid. For this compound, this would result in 2-mercaptopropionic acid and L-alanine.
This is consistent with the metabolism of Tiopronin, where 10-15% of the drug is metabolized via hydrolysis to its principal metabolite, 2-mercaptopropionic acid (2-MPA).[1] The thiol group may also undergo S-methylation.
The metabolic fate of xenobiotics containing a thiol group often involves the mercapturic acid pathway. This pathway begins with the conjugation of the compound to glutathione, followed by a series of enzymatic modifications to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is then excreted.[3][4][5][6]
Below is a diagram illustrating the potential metabolic pathways for this compound.
Caption: Potential metabolic pathways of this compound.
In Vitro Stability
The in vitro stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents.
pH and Temperature Dependence
While specific data for the target compound is unavailable, studies on a modified analog, S-nitroso-tiopronin, demonstrate pH-dependent stability. The S-nitroso bond stability is enhanced in acidic conditions (pH ~5) and decreases at neutral pH (7.4), leading to increased release of nitric oxide.[2][7] This suggests that the thiol group of the parent compound could be more susceptible to oxidation at physiological and alkaline pH.
| pH | Temperature (°C) | Observation on S-nitroso-tiopronin | Reference |
| 5.5 | 37 | Stabilized release | [2][7] |
| 6.5 | 37 | Stabilized release | [2][7] |
| 7.4 | 37 | Enhanced release of NO (less stable) | [2][7] |
Table 2: pH-Dependent Stability of S-nitroso-tiopronin
Degradation Pathways
In vitro, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the amide bond, accelerated at high and low pH and elevated temperatures.
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products.
Experimental Protocols
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products formed under various stress conditions.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 20 mM sodium acetate, pH 5.0) and an organic modifier (e.g., a mixture of methanol and acetonitrile) is recommended.[8]
-
Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 210-260 nm).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photostability: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: Workflow for stability-indicating HPLC method development.
In Vitro Metabolic Stability in Liver Microsomes
This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain phase I metabolic enzymes like cytochrome P450s.
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Caption: Workflow for in vitro metabolic stability assay in liver microsomes.
Signaling Pathways
The signaling pathways for this compound have not been specifically elucidated. However, the broader class of N-acyl amino acids has been shown to interact with various cellular targets. N-acyl alanines have been reported to enhance N-type calcium channel currents and inhibit T-type calcium channel currents, as well as inhibit the glycine transporter GLYT2.[9] Some N-acyl amino acids may also exert their effects by binding to G-protein coupled receptors such as GPR18, GPR55, GPR92, and GPR132.[1]
Conclusion
The stability of this compound is a multifaceted issue, with both the amide linkage and the thiol group being susceptible to degradation. While direct stability data is limited, information from its analog, Tiopronin, and the broader class of N-acyl amino acids provides a solid foundation for understanding its likely in vivo and in vitro behavior. The experimental protocols outlined in this guide offer a systematic approach to thoroughly characterizing the stability profile of this compound, which is essential for its further development as a potential therapeutic agent. Future studies should focus on generating specific stability data for this compound under various conditions and elucidating its specific signaling pathways.
References
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 5. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2S)-2-(2-sulfanylpropanoylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name and Synonyms
The compound with the chemical name "N-(2-Mercapto-1-oxopropyl)-L-alanine" is formally known by its IUPAC name: (2S)-2-(2-sulfanylpropanoylamino)propanoic acid .
This compound is also known by several synonyms, which are often used in scientific literature and commercial listings. These include:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H11NO3S | [1][2][3][4] |
| Molecular Weight | 177.22 g/mol | [2][3][4] |
| CAS Number | 26843-61-8 | [1][2][3] |
Table 1: Physicochemical Properties of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid are not extensively documented in publicly accessible literature. However, based on its chemical structure, a plausible synthetic route and a standard analytical methodology are proposed below.
Proposed Synthesis Protocol
The synthesis of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid can be envisioned through the coupling of L-alanine with 2-mercaptopropionic acid. A general procedure would involve the following steps:
-
Protection of L-alanine: The carboxylic acid group of L-alanine is first protected, for example, as a methyl or ethyl ester, to prevent its participation in the subsequent amide bond formation.
-
Activation of 2-mercaptopropionic acid: The carboxylic acid group of 2-mercaptopropionic acid is activated using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane or dimethylformamide.
-
Coupling Reaction: The protected L-alanine is then added to the activated 2-mercaptopropionic acid to form the amide bond. The reaction is typically stirred at room temperature for several hours.
-
Deprotection: The protecting group on the L-alanine moiety is removed under appropriate conditions (e.g., hydrolysis with a mild base for an ester) to yield the final product.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure (2S)-2-(2-sulfanylpropanoylamino)propanoic acid.
Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for the analysis and purification of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid.
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent, such as acetonitrile or methanol, containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength around 210-220 nm is appropriate for the amide bond.
-
Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a purified standard of the compound.
Biological Activity and Signaling Pathways
As a "Tiopronin alanine analog," (2S)-2-(2-sulfanylpropanoylamino)propanoic acid is expected to exhibit biological activities related to its parent compound, tiopronin. Tiopronin is a thiol-containing drug used in the treatment of cystinuria, a genetic disorder characterized by the accumulation of cystine stones in the kidneys. The proposed mechanism of action for this analog would likely involve a similar thiol-disulfide exchange reaction.
Proposed Mechanism of Action
The sulfhydryl (-SH) group of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid can participate in a thiol-disulfide exchange with the disulfide bond of cystine. This reaction would break down the insoluble cystine into more soluble mixed disulfides, thereby preventing the formation of cystine crystals and stones in the urinary tract.
Caption: Proposed mechanism of action for this compound.
Potential Experimental Workflow for Efficacy Testing
An in vitro assay could be designed to evaluate the efficacy of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid in dissolving cystine crystals.
Caption: Experimental workflow for in vitro efficacy testing.
References
Potential Therapeutic Applications of L-alanine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: L-alanine, a non-essential amino acid, and its derivatives are emerging as a versatile class of molecules with a broad spectrum of potential therapeutic applications. From oncology and neurology to metabolic disorders, these compounds are demonstrating significant promise in preclinical and, in some cases, clinical studies. This technical guide provides an in-depth overview of the therapeutic landscape of L-alanine derivatives, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental methodologies to facilitate further research and development in this exciting field.
Anticancer Applications
L-alanine derivatives have shown potential in oncology, both as imaging agents and as therapeutic molecules that can selectively target cancer cells.
As PET Imaging Agents for Tumor Detection
Fluorine-18 (¹⁸F) labeled L-alanine derivatives have been developed as positron emission tomography (PET) tracers for tumor imaging. These agents leverage the increased amino acid metabolism in cancer cells.
Featured Derivative: 3-(1-[¹⁸F]fluoromethyl)-L-alanine (L-[¹⁸F]FMA)
L-[¹⁸F]FMA has shown promise as a PET imaging agent for tumors with up-regulated Alanine-Serine-Cysteine (ASC) transporter systems.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 7%-34% | [1][2] |
| Enantiomeric Purity | >99% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Tumor-to-Muscle Ratio (60 min post-injection) | 2.2 | [1] |
| Tumor-to-Blood Ratio (60 min post-injection) | 1.9 | [1] |
| Tumor-to-Brain Ratio (60 min post-injection) | 3.0 | [1] |
Experimental Protocol: Synthesis of L-[¹⁸F]FMA
The synthesis of L-[¹⁸F]FMA is a two-step process involving fluorination followed by deprotection.[2]
-
Fluorination: The precursor, a tosylate derivative, is reacted with [¹⁸F]fluoride in the presence of 18-Crown-6 and KHCO₃ in dimethyl sulfoxide (DMSO) at 80°C.
-
Deprotection: The Boc protecting group is removed from the fluorinated intermediate using trifluoroacetic acid (TFA) at 60°C for 10 minutes.
-
Purification: The final product is purified using solid-phase extraction.
Experimental Workflow: Synthesis of L-[¹⁸F]FMA
References
The Pivotal Role of the Thiol Group in N-(2-Mercapto-1-oxopropyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Mercapto-1-oxopropyl)-L-alanine, a structural analog of the drug tiopronin, is a molecule of significant interest in medicinal chemistry. The presence of a terminal thiol (sulfhydryl, -SH) group is the defining structural feature that dictates its biochemical activity. This technical guide provides an in-depth exploration of the multifaceted roles of this thiol group, focusing on its mechanistic involvement in disulfide bond disruption and potential as a metalloenzyme inhibitor. This document synthesizes available data, outlines detailed experimental protocols for its characterization, and provides visual representations of key pathways and workflows to facilitate further research and development.
Introduction
This compound belongs to a class of thiol-containing compounds that have demonstrated therapeutic relevance. Its structural similarity to tiopronin, a drug used in the management of cystinuria, suggests a primary function related to thiol-disulfide exchange reactions.[1] Furthermore, the well-documented ability of thiol groups to coordinate with metal ions implicates this compound as a potential inhibitor of metalloenzymes, such as Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Understanding the precise functions of the thiol group is paramount to elucidating the full therapeutic potential of this compound.
The Core Functionality: The Thiol Group
The thiol group is a highly reactive functional group that imparts this compound with its characteristic biochemical properties. Its reactivity stems from the nucleophilicity of the sulfur atom and its ability to participate in redox reactions.
Thiol-Disulfide Exchange: A Key Mechanism
The primary and most established role of the thiol group in compounds like this compound is its participation in thiol-disulfide exchange reactions.[2][3][4] This mechanism is central to the therapeutic effect of tiopronin in cystinuria, a genetic disorder characterized by the accumulation of cystine stones in the kidneys.[1][2][3]
The proposed mechanism involves the nucleophilic attack of the thiolate anion (-S⁻) of this compound on the disulfide bond of cystine. This reaction breaks the disulfide bridge, forming a more soluble mixed disulfide of this compound and cysteine.[2][3] This increased solubility prevents the precipitation of cystine and the formation of kidney stones.
Metalloenzyme Inhibition: The Case of ACE
Many enzymes, including Angiotensin-Converting Enzyme (ACE), contain a metal ion cofactor, typically zinc (Zn²⁺), in their active site, which is essential for their catalytic activity. Thiol-containing compounds can act as potent inhibitors of these metalloenzymes by coordinating with the active site metal ion.
The thiol group of this compound can bind to the zinc ion in the active site of ACE, preventing the binding of its natural substrate, angiotensin I. This inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. Captopril, a well-known ACE inhibitor, is a thiol-containing drug that operates via this mechanism.[5]
References
- 1. scbt.com [scbt.com]
- 2. N-((2S)-3-(1,3-Benzodioxol-5-yl)-2-(mercaptomethyl)-1-oxopropyl)-L-alanine | C14H17NO5S | CID 9818189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-(2-Mercapto-1-oxopropyl)-L-alanine: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Mercapto-1-oxopropyl)-L-alanine, a structurally significant molecule, serves as a pivotal building block in the synthesis of various pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors. Its unique chemical architecture, featuring a reactive thiol group and an L-alanine moiety, makes it an ideal precursor for creating compounds that can effectively interact with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in medicinal chemistry, with a focus on its role in the development of cardiovascular drugs.
Introduction
The pursuit of novel therapeutic agents with high efficacy and specificity is a central theme in medicinal chemistry. The design and synthesis of molecules that can modulate the activity of enzymes involved in disease pathways is a key strategy in this endeavor. This compound has emerged as a valuable synthon, or building block, in this context. Its structural similarity to the C-terminal portion of peptide substrates for certain metalloproteinases allows for the rational design of potent inhibitors.
This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information to leverage this compound in their synthetic and medicinal chemistry programs.
Chemical and Physical Properties
This compound, with the CAS Number 26843-61-8, is a small molecule possessing both a free thiol and a carboxylic acid, making it a versatile intermediate.[1][2][3][4][5] The L-alanine component provides a chiral center, which is often crucial for specific interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C6H11NO3S | [1] |
| Molecular Weight | 177.22 g/mol | |
| CAS Number | 26843-61-8 | [2][3][4][5] |
| Synonyms | (2-mercaptopropanoyl)-L-alanine | [3] |
| Predicted Boiling Point | 406.3 ± 30.0 °C | |
| Predicted Density | 1.239 ± 0.06 g/cm³ | |
| Predicted pKa | 3.45 ± 0.10 |
Synthesis of this compound
The synthesis of this compound typically involves the coupling of L-alanine with a protected 2-mercaptopropanoic acid derivative, followed by deprotection of the thiol group. A general synthetic approach is outlined below.
Experimental Protocol: Amide Coupling Approach
A common method for the synthesis of N-acyl amino acids is through the acylation of the amino acid with an appropriate acyl halide or anhydride.
Materials:
-
L-Alanine
-
2-(Acetylthio)propanoyl chloride (or other thiol-protected 2-mercaptopropanoic acid derivative)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, water)
-
Acid for workup (e.g., hydrochloric acid)
-
Deprotecting agent (e.g., ammonia in methanol for acetyl group)
Procedure:
-
Dissolution of L-Alanine: L-alanine is dissolved in an aqueous solution of a base, such as sodium hydroxide, at a reduced temperature (e.g., 0-5 °C) to form the corresponding alaninate salt.
-
Acylation: 2-(Acetylthio)propanoyl chloride is added dropwise to the stirred solution of the alaninate. The reaction is typically kept at a low temperature to control the exothermicity and minimize side reactions. The pH of the reaction mixture is maintained in the basic range.
-
Workup: After the reaction is complete, the mixture is acidified with a mineral acid like hydrochloric acid to protonate the carboxylate and precipitate the N-acylated product. The product is then extracted with an organic solvent.
-
Deprotection: The acetyl protecting group on the thiol is removed by treatment with a nucleophile, such as ammonia in methanol, to yield the free thiol of this compound.
-
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for specific reagents and desired scale.
The following diagram illustrates the general workflow for the synthesis:
Application in Medicinal Chemistry: Synthesis of ACE Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of ACE inhibitors. A prominent example is its role in the synthesis of Alacepril.[6]
Alacepril is a prodrug that is metabolized in the body to Captopril, a potent ACE inhibitor used in the treatment of hypertension and heart failure. The synthesis of Alacepril involves the coupling of this compound (or a protected version) with L-proline, followed by further modification.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.
The thiol group of the mercaptopropionyl moiety in Captopril is crucial for its inhibitory activity, as it coordinates with the zinc ion in the active site of ACE.
The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors:
Quantitative Data
While specific quantitative data for this compound itself is limited in publicly available literature, as it is primarily an intermediate, the potency of the final drug products derived from it is well-documented. For context, the inhibitory activity of Captopril, the active metabolite of Alacepril, is presented below.
| Compound | Target | IC50 / Ki | Reference |
| Captopril | Angiotensin-Converting Enzyme (ACE) | ~1.7 nM (Ki) |
Note: The inhibitory concentration (IC50) and inhibition constant (Ki) are measures of the potency of an inhibitor. A lower value indicates a more potent inhibitor.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry, particularly in the synthesis of ACE inhibitors. Its synthesis, while requiring careful control of protecting group chemistry, provides a versatile platform for the creation of complex and biologically active molecules. The principles of its use, rooted in the rational design of enzyme inhibitors, continue to be relevant in the development of new therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and application, intended to aid researchers in the field of drug discovery and development. Further research into novel applications of this and structurally related synthons may open new avenues for the treatment of a variety of diseases.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-alanine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(2-Mercapto-1-oxopropyl)-L-alanine, also known as Alantide, is a dipeptide analog with potential applications in cellular research. These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting. The following protocols detail methods to assess its cytotoxic effects, impact on cell proliferation and apoptosis, and to investigate its potential mechanism of action through a hypothetical signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa (Human cervical cancer) | 24 | 150.2 ± 12.5 |
| 48 | 98.7 ± 8.9 | |
| 72 | 65.4 ± 5.1 | |
| A549 (Human lung carcinoma) | 24 | 210.8 ± 18.3 |
| 48 | 145.6 ± 11.2 | |
| 72 | 92.1 ± 7.8 | |
| MCF-7 (Human breast cancer) | 24 | 180.5 ± 15.1 |
| 48 | 121.3 ± 10.4 | |
| 72 | 78.9 ± 6.3 | |
| HEK293 (Human embryonic kidney) | 24 | > 500 |
| 48 | 450.6 ± 25.7 | |
| 72 | 310.2 ± 19.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 50 | 65.8 ± 4.2 | 20.1 ± 1.9 | 14.1 ± 1.5 |
| 100 | 75.3 ± 5.5 | 15.4 ± 1.7 | 9.3 ± 1.1 |
| 150 | 82.1 ± 6.3 | 10.2 ± 1.3 | 7.7 ± 0.9 |
Table 3: Induction of Apoptosis by this compound in HeLa Cells (48-hour treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| 0 (Control) | 3.2 ± 0.5 | 1.8 ± 0.3 |
| 50 | 12.5 ± 1.1 | 5.4 ± 0.7 |
| 100 | 25.8 ± 2.3 | 15.7 ± 1.4 |
| 150 | 38.4 ± 3.1 | 28.9 ± 2.5 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for maintaining cell lines used in the subsequent experiments.
Materials:
-
HeLa, A549, MCF-7, and HEK293 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cells (HeLa, A549, MCF-7, HEK293)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using flow cytometry.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
Caption: Experimental workflow for cellular analysis.
Caption: Hypothetical signaling pathway for Alantide.
Application Notes & Protocols for the Analytical Detection of N-(2-Mercapto-1-oxopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Mercapto-1-oxopropyl)-L-alanine, a tiopronin alanine analog, is a compound of interest in pharmaceutical research and development.[1][2] Its structural similarity to the well-known angiotensin-converting enzyme (ACE) inhibitor, captopril, suggests that analytical methodologies developed for captopril can serve as an excellent foundation for the detection and quantification of this compound. This document provides detailed application notes and protocols adapted from established methods for structurally related compounds, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Note: The following protocols are based on methods developed for captopril and other small-molecule pharmaceuticals.[3][4] While these methods provide a robust starting point, optimization and validation are essential for the specific analysis of this compound.
Analytical Methodologies
The primary recommended techniques for the analysis of this compound are HPLC with UV detection and LC-MS/MS. HPLC offers a cost-effective and reliable method for quantification in pharmaceutical formulations, while LC-MS/MS provides the high sensitivity and selectivity required for analysis in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is proposed.
Quantitative Data Summary for a Captopril-Based HPLC Method
| Parameter | Value | Reference |
| Linearity Range | 0.3–1.5 mg/mL | |
| Correlation Coefficient (r²) | 0.9983 | |
| Limit of Detection (LOD) | 1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 3.5 ng/mL | [4] |
| Recovery | > 98.1% | [4] |
Experimental Protocol: HPLC-UV Analysis
This protocol is adapted from a validated method for captopril analysis.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
o-Phosphoric acid or Trifluoroacetic acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 55:45 v/v), pH adjusted to 2.5-3.0 with o-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 20 µL
3. Sample Preparation:
- Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution of the stock solution.
- Sample Solution (Pharmaceutical Formulation): Crush tablets or dissolve the formulation powder in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Dilute to the desired concentration within the linear range of the method and filter through a 0.45 µm syringe filter before injection.[3]
- Sample Solution (Biological Matrix - e.g., Plasma): Due to the thiol group, stabilization is crucial. A common approach for captopril is derivatization.[5] An alternative is protein precipitation followed by solid-phase extraction (SPE).
4. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no carryover.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection of this compound in biological samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[6][7]
Quantitative Data Summary for a Generic Amino Acid LC-MS/MS Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 50 fmol | [6] |
| Limit of Quantification (LOQ) | 2.5 - 1000 fmol | [6] |
| Linearity | 4 orders of magnitude | [6] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for developing an LC-MS/MS method for this compound.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
HILIC or reversed-phase C18 column suitable for mass spectrometry
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
This compound reference standard
-
Internal standard (isotopically labeled analog if available)
-
Solid-phase extraction (SPE) cartridges (e.g., MCX)[7]
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to retain and elute the analyte. A starting point could be 95% B, ramping down to 60% B.[7]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: ESI positive or negative (to be determined experimentally)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
3. Sample Preparation (Biological Matrix):
- Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.
- Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent (e.g., methanol with ammonium hydroxide).[8][9]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase conditions.
4. Analysis Procedure:
- Optimize MS parameters (e.g., collision energy, declustering potential) for the specific MRM transitions of this compound and the internal standard.
- Equilibrate the LC-MS/MS system.
- Inject prepared standards and samples.
- Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Sample preparation workflow for LC-MS/MS.
References
- 1. This compound | 26843-61-8 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple measurement of captopril in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. mdpi.com [mdpi.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Mercapto-1-oxopropyl)-L-alanine in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Mercapto-1-oxopropyl)-L-alanine is a peptidomimetic building block belonging to the class of mercaptoacyl dipeptides. While specific literature on this exact molecule is sparse, its structural analogs, such as tiopronin (N-(2-mercaptopropionyl)glycine), and the broader class of mercaptoacyl derivatives have been extensively studied.[1][2][3] These compounds are of significant interest in drug discovery, primarily as inhibitors of metalloenzymes. The key functional feature is the thiol (mercapto) group, which acts as a potent zinc-binding group (ZBG), capable of chelating the catalytic zinc ion within the active site of enzymes like matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE).[4][5] This interaction typically leads to the inhibition of the enzyme's catalytic activity.
These application notes provide a comprehensive overview of the potential use of this compound in the synthesis of peptidomimetic enzyme inhibitors, including detailed, representative protocols for its synthesis and biological evaluation.
Principle of Action: Metalloproteinase Inhibition
Many metalloproteinases, particularly those in the MMP family, are zinc-dependent endopeptidases that play crucial roles in physiological and pathological processes, including tissue remodeling and cancer metastasis. The catalytic mechanism of these enzymes involves a zinc ion at the active site, which activates a water molecule to hydrolyze the peptide bond of the substrate.
Peptidomimetics containing a mercaptoacyl moiety, such as this compound, are designed to mimic the natural substrate of the target enzyme. The thiol group of the inhibitor coordinates with the active site zinc ion, displacing the activated water molecule and rendering the enzyme inactive. This mechanism of competitive inhibition is a cornerstone of modern drug design for metalloproteinase-related diseases.
Caption: Mechanism of metalloproteinase inhibition by a mercaptoacyl-containing peptidomimetic.
Synthesis Protocols
The synthesis of this compound can be approached by coupling a thiol-protected 2-mercaptopropionic acid with the amino group of L-alanine, followed by deprotection of the thiol group. The following protocols are representative methods based on the synthesis of similar mercaptoacyl dipeptides.
Protocol 1: Synthesis of S-Acetyl-2-mercaptopropionic Acid
This protocol describes the preparation of the protected mercaptoacyl building block.
Materials:
-
2-Bromopropionic acid
-
Thioacetic acid
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-bromopropionic acid (1 equivalent) in acetone.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Slowly add thioacetic acid (1.2 equivalents) to the stirring mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield S-Acetyl-2-mercaptopropionic acid as an oil.
Protocol 2: Coupling to L-alanine Methyl Ester and Deprotection
This protocol details the peptide bond formation and subsequent deprotection of the thiol group.
Materials:
-
S-Acetyl-2-mercaptopropionic acid (from Protocol 1)
-
L-alanine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent (e.g., HBTU, PyBOP)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (1 M) in aqueous methanol
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve S-Acetyl-2-mercaptopropionic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize.
-
Add the neutralized alanine solution to the S-Acetyl-2-mercaptopropionic acid solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain N-(S-Acetyl-2-mercaptopropanoyl)-L-alanine methyl ester.
-
-
Saponification and Deprotection:
-
Dissolve the purified product in a mixture of methanol and water.
-
Add 1 M NaOH solution (2.5 equivalents) and stir at room temperature for 2-4 hours. This step hydrolyzes both the methyl ester and the S-acetyl protecting group.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
-
Caption: General workflow for the synthesis of this compound.
Application in Peptidomimetic Inhibitor Screening
Once synthesized, this compound can be incorporated into larger peptide sequences or used as a standalone inhibitor for screening against target metalloproteinases.
Protocol 3: In Vitro MMP Inhibition Assay
This protocol provides a general method for evaluating the inhibitory potency of the synthesized compound against a matrix metalloproteinase, such as MMP-2.
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.
-
Create a series of dilutions of the inhibitor in assay buffer to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare solutions of MMP-2 and the fluorogenic substrate in assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the inhibitor dilutions (or DMSO for the no-inhibitor control).
-
Add 20 µL of the MMP-2 enzyme solution to each well, except for the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Quantitative Data for Related Inhibitors
| Compound/Inhibitor Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |
| Mercaptoacyl Dipeptides (general) | Thermolysin | Micromolar range | [3] |
| Mercaptoacyl Dipeptides (general) | S. griseus Peptidase | Micromolar range | [3] |
| BMS-189921 (Mercaptoacyl derivative) | ACE | Low nanomolar | [4] |
| BMS-189921 (Mercaptoacyl derivative) | NEP | Low nanomolar | [4] |
| β-mercapto carboxylic acid derivatives | Collagenase | Nanomolar range | [5] |
Conclusion
This compound represents a valuable, albeit under-characterized, building block for the synthesis of peptidomimetic inhibitors targeting metalloproteinases. Its core structure, featuring a potent zinc-binding thiol group, makes it an attractive candidate for incorporation into novel therapeutic agents. The protocols outlined above provide a robust framework for the synthesis, and subsequent biological evaluation of this compound and its derivatives, enabling further exploration of its potential in drug discovery and development. Researchers are encouraged to adapt these general methodologies to their specific target enzymes and peptidomimetic scaffolds.
References
- 1. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Inhibition of metalloendopeptidases by 2-mercaptoacetyl-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease inhibitors: synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of zinc-binding groups for the design of inhibitors for the oxytocinase subfamily of M1 aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(2-Mercapto-1-oxopropyl)-L-alanine in Antibody-Drug Conjugates: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. While a variety of linker chemistries have been explored, this document outlines a hypothetical application of "N-(2-Mercapto-1-oxopropyl)-L-alanine" as a key building block in a cleavable linker system for ADCs.
Disclaimer: The following application notes and protocols are based on established principles of bioconjugation chemistry. To date, there is no direct published literature demonstrating the use of this compound in antibody-drug conjugates. This document therefore presents a hypothetical, yet scientifically plausible, framework for its potential application.
Rationale for Hypothetical Application
"this compound" possesses three key functional groups that make it an attractive candidate for ADC linker technology:
-
Thiol Group (-SH): The free sulfhydryl group can be utilized for conjugation to thiol-reactive payloads or as a point of attachment to the antibody via disulfide exchange or reaction with a maleimide group.
-
Amide Bond: The amide linkage provides structural similarity to peptides, potentially rendering the linker susceptible to cleavage by lysosomal proteases like Cathepsin B, a common mechanism for drug release in ADCs.
-
Carboxylic Acid (-COOH): This group provides a handle for conjugation to amine-containing payloads or for further modification to introduce other reactive functionalities.
Based on these features, "this compound" could be incorporated into a dipeptide-like linker, analogous to the well-established valine-alanine (Val-Ala) linker.[1][2][]
Proposed Structure and Mechanism of Action
In this hypothetical application, "this compound" forms part of a cleavable linker system. The thiol group is envisioned to be protected during synthesis and deprotected for conjugation to a maleimide-functionalized antibody. The carboxylic acid would be coupled to a self-emulative spacer, such as p-aminobenzyl alcohol (PABA), which in turn is linked to the cytotoxic payload.
The proposed mechanism of action follows the classical pathway for many cleavable ADCs:
-
The ADC binds to the target antigen on the cancer cell surface and is internalized.
-
Inside the cell, the ADC is trafficked to the lysosome.
-
The acidic and enzyme-rich environment of the lysosome leads to the cleavage of the amide bond in the "this compound" moiety by proteases.
-
Cleavage of the linker initiates the self-immolation of the PABA spacer, leading to the release of the active cytotoxic drug inside the cancer cell.
Caption: Hypothetical mechanism of action of an ADC.
Quantitative Data Summary
As there is no experimental data for ADCs using "this compound", the following table presents typical quantitative data for an ADC with a Val-Ala dipeptide linker, which serves as a relevant comparator.[1][2]
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC), LC-MS[4][5][6] |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Human) | > 90% ADC intact after 7 days | LC-MS |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based viability assay |
| Cathepsin B Cleavage Half-life | < 30 minutes | In vitro enzyme assay |
Experimental Protocols
The following are hypothetical, detailed protocols for the synthesis of a drug-linker construct and its conjugation to a monoclonal antibody.
Synthesis of a Drug-Linker Construct
This protocol describes the synthesis of a hypothetical drug-linker construct where "this compound" is coupled to a PABA spacer and a generic cytotoxic drug.
Caption: Hypothetical synthesis workflow for a drug-linker construct.
Materials:
-
N-(2-Tritylthio-1-oxopropyl)-L-alanine (thiol-protected starting material)
-
p-Aminobenzyl alcohol (PABA)
-
Cytotoxic drug with a free amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Maleimidocaproic acid (MC)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
Procedure:
-
Coupling to PABA:
-
Dissolve N-(2-Tritylthio-1-oxopropyl)-L-alanine (1.1 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and stir at room temperature for 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Add the filtrate to a solution of PABA (1 eq) and DIPEA (2 eq) in DMF.
-
Stir overnight at room temperature.
-
Purify the product by silica gel chromatography.
-
-
Coupling to Cytotoxic Drug:
-
Activate the hydroxyl group of the PABA moiety in the product from step 1 using a suitable method (e.g., conversion to a p-nitrophenyl carbonate).
-
React the activated product with the amine-containing cytotoxic drug (1 eq) in the presence of DIPEA (2 eq) in DMF.
-
Stir until the reaction is complete (monitor by LC-MS).
-
Purify the resulting conjugate by reverse-phase HPLC.
-
-
Deprotection and Maleimide Functionalization:
-
Dissolve the purified conjugate from step 2 in DCM.
-
Add TFA to remove the trityl protecting group from the thiol.
-
Stir for 1 hour and then evaporate the solvent.
-
Dissolve the deprotected product and maleimidocaproic acid-NHS ester (1.2 eq) in DMF with DIPEA (3 eq).
-
Stir for 4 hours at room temperature.
-
Purify the final drug-linker-maleimide construct by reverse-phase HPLC.
-
Conjugation to Monoclonal Antibody
This protocol details the conjugation of the synthesized drug-linker-maleimide to a monoclonal antibody.
Caption: Hypothetical workflow for antibody-drug conjugation.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified drug-linker-maleimide construct
-
N-acetylcysteine
-
PBS, pH 7.4
-
Size exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the monoclonal antibody at a concentration of 10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the drug-linker-maleimide construct in a small volume of a biocompatible solvent like DMSO.
-
Add a 5-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove excess drug-linker and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
Conclusion
While direct evidence is currently lacking, the chemical structure of "this compound" suggests its potential as a valuable component in the design of novel, cleavable linkers for antibody-drug conjugates. The hypothetical protocols and workflows presented here provide a foundational framework for researchers interested in exploring its application. Further investigation would be required to validate its stability, cleavage characteristics, and overall impact on ADC efficacy and safety.
References
Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-alanine
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides detailed information on the preparation, storage, and potential applications of N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS 26843-61-8), a Tiopronin alanine analog.[1] The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26843-61-8 | [2] |
| Molecular Formula | C₆H₁₁NO₃S | [2] |
| Molecular Weight | 177.2 g/mol | [2] |
Safety and Handling:
A Material Safety Data Sheet (MSDS) for this compound indicates that the compound should be handled with care.[2] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] In case of contact with eyes or skin, wash with plenty of water.[2] If inhaled, move to fresh air.[2] If ingested, seek medical assistance.[2] The compound should be handled in a well-ventilated area to avoid dust formation.[2] For firefighting, carbon dioxide, dry chemical powder, foam, or water can be used as extinguishing media.[2]
Solution Preparation and Storage
The thiol group in this compound is susceptible to oxidation, especially in neutral to alkaline aqueous solutions. This can lead to the formation of disulfides and a loss of activity. Therefore, proper preparation and storage are crucial.
Recommended Solvents
-
Organic Solvents: For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common choice for similar thiol-containing compounds.
-
Aqueous Buffers: Due to the potential for oxidation, preparing fresh solutions in deoxygenated buffers is recommended. The stability of thiols is generally better at a lower pH.
Protocol for Preparation of a Stock Solution in DMSO
This protocol is a general guideline and should be optimized based on experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber-colored vials to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots as recommended in the storage section.
Protocol for Preparation of Working Solutions in Aqueous Buffer
Materials:
-
Stock solution of this compound in DMSO
-
Sterile, deoxygenated aqueous buffer (e.g., phosphate-buffered saline (PBS) at a slightly acidic to neutral pH)
-
Sterile tubes
Procedure:
-
Prepare the deoxygenated buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final desired working concentration in the deoxygenated buffer. It is important that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately to minimize oxidation of the thiol group.
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid Powder | -20°C | Long-term | Store in a desiccator, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year (inferred from Tiopronin data) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution in Aqueous Buffer | N/A | Not recommended for storage | Prepare fresh before each experiment. |
Potential Experimental Applications and Protocols
As a Tiopronin analog, this compound is expected to possess antioxidant properties due to its thiol group. This makes it a candidate for investigation in studies related to oxidative stress and redox signaling. One such area of interest is its potential effect on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.
Hypothetical Mechanism of Action: Modulation of the HIF-1α Signaling Pathway
Under normoxic conditions, the HIF-1α protein is rapidly degraded. This process is initiated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, the activity of PHDs is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adaptation to low oxygen.
Thiol-containing antioxidants can potentially influence this pathway by modulating the cellular redox state, which can affect the activity of PHDs and other components of the HIF-1α signaling cascade.
Figure 1: Hypothetical modulation of the HIF-1α pathway by a thiol-containing antioxidant.
Experimental Workflow: Screening for HIF-1α Inhibitory Activity
The following is a generalized workflow for screening the effect of this compound on the HIF-1α pathway.
Figure 2: General experimental workflow for HIF-1α inhibition screening.
Protocol: In Vitro Antioxidant Activity Assay (DPPH Assay)
This is a general protocol for assessing the radical scavenging activity of a thiol-containing compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle in the dark.
-
Preparation of Compound Solutions: Prepare a series of concentrations of this compound in methanol.
-
Assay:
-
In a 96-well plate, add 50 µL of the compound solutions to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
References
High-performance liquid chromatography (HPLC) methods for "N-(2-Mercapto-1-oxopropyl)-L-alanine"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a representative high-performance liquid chromatography (HPLC) protocol for the quantitative analysis of N-(2-Mercapto-1-oxopropyl)-L-alanine, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor also known as Alacepril. The methodologies outlined below are based on established principles for the analysis of structurally similar ACE inhibitors and serve as a robust starting point for method development and validation.
Introduction
This compound is an ACE inhibitor belonging to the sulfhydryl-containing class of drugs. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, reliable, and sensitive technique for the analysis of ACE inhibitors.
The key challenges in the HPLC analysis of sulfhydryl-containing compounds include potential peak tailing and poor peak shape. The methodologies presented here address these challenges through careful selection of chromatographic conditions, such as mobile phase pH and composition.
I. Representative HPLC Method
This section details a typical isocratic RP-HPLC method suitable for the determination of this compound.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v) with pH adjustment to 2.5-3.0 using orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Column Temperature | Ambient (e.g., 25 °C) or controlled at 37 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10-15 minutes |
Note: The synergistic effect of additives like triethylamine (TEA) or the use of different organic modifiers such as methanol or propanol in the mobile phase can sometimes improve peak shape and resolution.[1]
Rationale for Condition Selection
-
Column: A C18 column is a common choice for the reversed-phase separation of small polar molecules like ACE inhibitors.
-
Mobile Phase: An acidic mobile phase (pH 2.5-3.0) is critical to suppress the ionization of the carboxyl group, which helps in retaining the analyte on the non-polar stationary phase and achieving symmetrical peak shapes.[2][3]
-
Detection Wavelength: ACE inhibitors typically exhibit strong absorbance in the low UV region, making 210-220 nm a suitable wavelength for detection.[3][4]
II. Experimental Protocols
A. Preparation of Standard Solutions
-
Primary Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock standard solution with the mobile phase to achieve concentrations covering the desired calibration range (e.g., 1-50 µg/mL).
-
B. Preparation of Sample Solutions (from Tablets)
-
Tablet Powder Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
-
Sample Extraction:
-
Accurately weigh a portion of the tablet powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
-
Filtration:
-
Filter a portion of the sample solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
C. System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. A standard solution is injected multiple times (e.g., five or six replicate injections), and the following parameters are assessed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
D. Method Validation Parameters (Representative)
For a method to be considered reliable, it should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their expected outcomes.
| Validation Parameter | Description | Representative Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met after minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C). |
III. Visualized Workflows
Experimental Workflow for HPLC Analysis
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing a robust HPLC method.
Caption: Logical flow for HPLC method development and validation.
References
- 1. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. arxiv.org [arxiv.org]
Application Notes and Protocols: N-(2-Mercapto-1-oxopropyl)-L-alanine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Mercapto-1-oxopropyl)-L-alanine is a key chemical entity related to the angiotensin-converting enzyme (ACE) inhibitor, Alacepril. Alacepril is a prodrug that undergoes metabolic activation to form Captopril, a potent inhibitor of ACE.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its prodrug form, Alacepril, in enzyme inhibition assays, specifically targeting Angiotensin-Converting Enzyme (ACE). These protocols are designed for researchers in pharmacology, drug discovery, and related fields.
Mechanism of Action
Alacepril is administered as a prodrug to improve its pharmacokinetic profile, including a longer half-life compared to its active metabolite, Captopril.[2] In vivo, Alacepril is first deacetylated to desacetylalacepril and then further metabolized to Captopril.[2] Captopril exerts its therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[4][5] By inhibiting ACE, Captopril reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[3]
Data Presentation: In Vitro ACE Inhibition
Quantitative data for the in vitro inhibition of Angiotensin-Converting Enzyme (ACE) by Alacepril and its active metabolite, Captopril, are summarized below. It is important to note that Alacepril itself exhibits minimal intrinsic in vitro ACE inhibitory activity and requires enzymatic conversion to its active form.
| Compound | Inhibitor Type | IC50 Value | Enzyme Source | Substrate | Assay Method | Reference |
| Alacepril | Prodrug | ~3.62 µM | Not Specified | Not Specified | Not Specified | [6] |
| Captopril | Competitive Inhibitor | 1.57 nM - 20 nM | Purified ACE | HHL, FAPGG | Spectrophotometric, Fluorometric | [4][5][7][8][9] |
Note: The IC50 value for Alacepril should be interpreted with caution as it is a prodrug and its in vitro activity is highly dependent on the presence of activating enzymes. The provided value may reflect conditions where some conversion to the active form occurred. Captopril's IC50 values vary depending on the specific assay conditions, including the substrate and enzyme source used.
Experimental Protocols
In Vitro Enzymatic Conversion of Alacepril
To accurately assess the inhibitory potential of Alacepril in vitro, it is essential to first convert the prodrug to its active metabolites. This can be achieved by incubation with a biological matrix containing the necessary enzymes, such as liver homogenates or purified esterases.
Materials:
-
Alacepril
-
Rat liver cytosol (or a purified sialic acid 9-O-acetylesterase)[1]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
HPLC system for analysis
Protocol:
-
Prepare a stock solution of Alacepril in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing Alacepril at the desired concentration and rat liver cytosol in phosphate buffer.
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, terminate the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of desacetylalacepril and Captopril.[1]
Spectrophotometric ACE Inhibition Assay (using HHL as substrate)
This protocol is adapted from established methods for measuring ACE activity.[2][10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a solution of the activated Alacepril sample (from the enzymatic conversion protocol) or Captopril standard at various concentrations in borate buffer.
-
In a microcentrifuge tube, add 50 µL of the inhibitor solution (or buffer for control) and 50 µL of ACE solution (e.g., 100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of HHL solution (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1M HCl.
-
Extract the hippuric acid (the product of HHL cleavage) by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in a suitable volume of buffer or water.
-
Measure the absorbance of the hippuric acid at 228 nm.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Alacepril/Captopril.
Experimental Workflow for Alacepril ACE Inhibition Assay
Caption: Workflow for determining the in vitro ACE inhibitory activity of the prodrug Alacepril.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. news-medical.net [news-medical.net]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-alanine
For Research Use Only. Not for diagnostic or therapeutic use.
Abstract
These application notes provide an overview of the potential research applications and experimental protocols for the chemical N-(2-Mercapto-1-oxopropyl)-L-alanine. Based on its structural similarity to known angiotensin-converting enzyme (ACE) inhibitors, such as captopril, the primary application of this compound is anticipated to be in the study of the renin-angiotensin system (RAS) and its role in cardiovascular diseases. Due to the limited availability of specific experimental data for this compound, the information and protocols presented herein are based on established methodologies for analogous compounds and are intended to serve as a starting point for research endeavors.
Chemical Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | (2-mercaptopropanoyl)-L-alanine | [1][2] |
| CAS Number | 26843-61-8 | [1][2] |
| Molecular Formula | C6H11NO3S | [1][2] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| Structure |
Primary Research Application: ACE Inhibition
This compound possesses a key structural motif—a mercapto group capable of chelating the zinc ion in the active site of metalloproteinases—which is characteristic of captopril and other related ACE inhibitors.[3] Therefore, its primary utility in a research setting is likely as an inhibitor of angiotensin-converting enzyme (ACE). ACE is a critical enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[6]
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[5] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I into angiotensin II, the primary effector of the RAS.[7][8] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and other effects that collectively increase blood pressure.[4][8] ACE inhibitors block this pathway, leading to vasodilation and a reduction in blood pressure.[4]
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
Comparative Efficacy of Thiol-Containing ACE Inhibitors
While specific IC50 values for this compound are not available in the public domain, the following table provides data for structurally related ACE inhibitors to serve as a benchmark for experimental design.
| Compound | ACE IC50 (nM) | Notes |
| Captopril | 1.7 - 23 | A well-characterized, potent ACE inhibitor with a thiol group.[9] The variation in reported IC50 values can be attributed to different assay conditions. |
| Lisinopril | ~0.39 (Ki) | A non-thiol containing ACE inhibitor, provided for comparison of potency.[6] |
| MLN-4760 | 0.44 | A potent, reversible ACE2 inhibitor, demonstrating the potential for high affinity in related metalloproteinases.[10] |
| Peptide Analogs | 0.50 - 342 | Various di- and tri-peptides have shown a wide range of ACE inhibitory activity, highlighting the influence of amino acid residues on potency.[11] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring ACE activity and its inhibition.[12][13][14] It is based on the quantification of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitors)
-
Captopril (as a positive control)
-
Phosphate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
UV-Vis Spectrophotometer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in phosphate buffer. The final concentration should be determined empirically for optimal activity.
-
Prepare a stock solution of HHL in phosphate buffer.
-
Prepare stock solutions of this compound and captopril in a suitable solvent (e.g., deionized water or buffer). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay:
-
In a microcentrifuge tube, combine 50 µL of phosphate buffer, 50 µL of the test inhibitor solution (or buffer for control), and 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge the tubes at 4000 rpm for 15 minutes to separate the layers.[12]
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer (e.g., 1.0 mL).
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[12]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).
-
Caption: Workflow for an in vitro ACE inhibition spectrophotometric assay.
Safety Precautions
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and data are based on analogous compounds and should be optimized for specific experimental conditions. The user is solely responsible for the proper handling and use of this product.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 26843-61-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-based angiotensin-converting enzyme 2 inhibitors: P1′ modifications for the exploration of the S1′ subsite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etflin.com [etflin.com]
- 13. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 14. repositorio.ufop.br [repositorio.ufop.br]
L-Alanine in Biomedical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanine, a non-essential amino acid, plays a fundamental role in various physiological processes, including protein synthesis, glucose metabolism, and immune function.[1][2] Beyond its basic metabolic functions, L-alanine and its derivatives are emerging as versatile tools in biomedical research with significant therapeutic and diagnostic potential. This document provides detailed application notes and protocols for the use of L-alanine in key areas of biomedical research, including its applications as a therapeutic agent, in drug delivery systems, and as a biomarker.
Therapeutic Applications of L-Alanine
L-alanine has demonstrated promising therapeutic effects in several areas, including oncology, infectious diseases, and metabolic disorders.
Anti-proliferative Activity
L-alanine has been shown to exhibit anti-proliferative activity against various cancer cell lines. This has opened avenues for its investigation as a potential anti-cancer agent.
Quantitative Data: Anti-proliferative Activity of L-Alanine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 7.32 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 8.81 | [3] |
| SGC-7901 | Human Gastric Cancer | 10,000 | [4] |
| MDA-MB-231 | Human Breast Cancer | 10,000 | [4] |
Experimental Protocol: MTT Assay for Cell Viability and Proliferation
This protocol is used to assess the cytotoxic or anti-proliferative effects of L-alanine on cancer cells.
Materials:
-
L-alanine solution (sterile-filtered)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of L-alanine in complete medium. Remove the old medium from the wells and add 100 µL of the L-alanine dilutions to the respective wells. Include a vehicle control (medium without L-alanine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of L-alanine that inhibits cell growth by 50%).
Workflow for MTT Assay
Workflow for determining the anti-proliferative activity of L-alanine using the MTT assay.
Antibacterial Activity
L-alanine has also been reported to possess antibacterial properties against a range of pathogenic bacteria.
Quantitative Data: Antibacterial Activity of L-Alanine
| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Escherichia coli | Negative | >1.25 | [5] |
| Xanthomonas oryzae | Negative | 0.75 (sensitive strain) | [3] |
| Xanthomonas oryzae | Negative | 24 (resistant strain) | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of L-alanine that inhibits the visible growth of a microorganism.
Materials:
-
L-alanine solution (sterile-filtered)
-
Bacterial strain of interest
-
Appropriate liquid broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the L-alanine solution in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without L-alanine) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of L-alanine at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
L-Alanine in Drug Delivery Systems
L-alanine derivatives are being explored for the development of novel drug delivery systems, particularly for sustained-release formulations.
In Situ Forming Implants
N-stearoyl-L-alanine methyl ester can self-assemble into an organogel in a hydrophobic vehicle, forming an implant in situ after subcutaneous injection. This system provides sustained release of encapsulated drugs.[6][7]
Quantitative Data: Drug Release from L-Alanine-Based In Situ Gels
| Drug | Formulation | Release Duration | In Vivo Model | Reference |
| Leuprolide | N-stearoyl L-alanine (m)ethyl esters in a vegetable oil and hydrophilic solvent | 14 to 25 days | Rats | [1][6] |
Experimental Protocol: Preparation of N-stearoyl-L-alanine Methyl Ester In Situ Forming Gel
This protocol describes the synthesis of the gelator and the formulation of the in situ forming implant.
Materials:
-
L-alanine methyl ester hydrochloride
-
Stearoyl chloride
-
Triethylamine
-
Chloroform
-
Soybean oil (pharmaceutical grade)
-
Ethanol (biocompatible hydrophilic solvent)
Procedure:
-
Synthesis of N-stearoyl-L-alanine methyl ester (SAM):
-
Dissolve L-alanine methyl ester hydrochloride in chloroform and add triethylamine.
-
Cool the mixture in an ice bath and slowly add stearoyl chloride.
-
Stir the reaction mixture for several hours at room temperature.
-
Wash the organic phase with water, 1N HCl, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting product by recrystallization.
-
-
Formulation of the in situ forming gel:
-
Dissolve the synthesized SAM in a mixture of soybean oil and ethanol at a specific ratio (e.g., 20% w/v SAM in a soybean oil/ethanol mixture).
-
The solution should be injectable at room temperature. Upon subcutaneous injection, the ethanol diffuses into the surrounding tissue, leading to the self-assembly of SAM and the formation of a gel-like implant.
-
In Situ Gel Formation and Drug Release Mechanism
Mechanism of in situ gel formation and sustained drug release from an L-alanine derivative-based implant.
L-Alanine as a Biomarker
Alanine and its related enzymes are important biomarkers for various physiological and pathological conditions.
Alanine Aminotransferase (ALT) in Liver Disease
Alanine aminotransferase (ALT) is a well-established and widely used biomarker for liver health. Elevated serum ALT levels are indicative of liver damage.[6][8][9]
Quantitative Data: Serum ALT Levels
| Condition | Typical ALT Range (U/L) | Reference |
| Healthy Male | 7 - 55 | [2] |
| Healthy Female | 7 - 45 | [2] |
| Alcoholic Liver Disease | Elevated | [9] |
| Viral Hepatitis | Elevated | [9] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Often elevated, but can be normal | [10][11] |
| Cirrhosis | Variable | [9] |
Experimental Protocol: Alanine Aminotransferase (ALT) Activity Assay
This colorimetric assay measures the enzymatic activity of ALT in serum or plasma.
Materials:
-
Serum or plasma sample
-
ALT assay kit (containing ALT assay buffer, substrate, and enzyme mix)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood and separate serum or plasma.
-
Reagent Preparation: Prepare the ALT reaction mixture according to the kit manufacturer's instructions.
-
Assay:
-
Add the serum/plasma sample to a 96-well plate.
-
Add the ALT reaction mixture to each well.
-
Incubate the plate at 37°C.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) at multiple time points to determine the rate of the reaction.
-
Calculation: Calculate the ALT activity in the sample based on the change in absorbance over time, using a standard curve.
D-Alanine in Viral Infections
Recent studies have suggested that serum levels of D-alanine, an enantiomer of L-alanine, may serve as a biomarker for the severity of viral infections like influenza and COVID-19.[12][13][14][15]
Quantitative Data: Serum D-Alanine Levels
| Condition | Median D-Alanine Level (µM) | In Vivo Model/Patient Group | Reference |
| Healthy Control | 0.93 | Human | [12] |
| Severe COVID-19 Patients | 0.40 | Human | [12] |
| Uninfected Mice | 15.7 | Mouse | [12] |
| IAV-infected Mice | 0.95 | Mouse | [12] |
Signaling Pathways Involving L-Alanine
Glucose-Alanine Cycle
The glucose-alanine cycle is a key metabolic pathway that links the muscle and the liver, playing a crucial role in nitrogen transport and gluconeogenesis. In muscle, pyruvate is transaminated by ALT to form alanine, which is then transported to the liver. In the liver, alanine is converted back to pyruvate, which can then be used for glucose synthesis.
Glucose-Alanine Cycle Pathway
The Glucose-Alanine Cycle, illustrating the interplay between muscle and liver in amino acid and glucose metabolism.
L-Alanine Metabolism in Cancer
Cancer cells often exhibit altered metabolism to support their rapid proliferation. L-alanine metabolism is frequently dysregulated in cancer, with some cancer cells showing increased uptake and utilization of alanine to fuel the TCA cycle and for biosynthetic processes.[9][16] The enzyme alanine aminotransferase (ALAT) plays a key role in this process.[9]
L-Alanine Metabolism in Cancer Cells
Simplified diagram of L-alanine metabolism in cancer cells, highlighting its role in fueling the TCA cycle.
Conclusion
L-alanine is a multifaceted amino acid with expanding applications in biomedical research. Its inherent biological activities and the versatility of its derivatives make it a valuable tool for developing novel therapeutics, advanced drug delivery systems, and sensitive diagnostic biomarkers. The protocols and data presented in this document provide a foundation for researchers to explore and harness the potential of L-alanine in their respective fields. Further investigation into the precise mechanisms of action and the development of more targeted L-alanine-based strategies will undoubtedly contribute to advancements in medicine and biotechnology.
References
- 1. First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Misconception: You Can’t Have Liver Disease With Normal Liver Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Fatty Liver When ALT is Normal [natap.org]
- 12. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Pathologist | Answers in Alanine? [thepathologist.com]
- 16. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Alanine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of alanine enantiomers, crucial for various fields including pharmaceuticals, biotechnology, and food science.[1][2] The accurate quantification of D- and L-alanine is essential for understanding biological processes, ensuring the enantiomeric purity of chiral drugs, and assessing the quality of food products.[1][3]
Introduction to Chiral Separation of Alanine
Alanine, like most amino acids, is a chiral molecule existing in two non-superimposable mirror-image forms: D-alanine and L-alanine. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play significant physiological roles and are important biomarkers.[1][4] Consequently, the ability to separate and quantify these enantiomers is of paramount importance. This document outlines three primary techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the chiral separation of amino acids. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Data Presentation: HPLC Methods for Alanine Enantiomer Separation
| Parameter | Method 1: Direct Separation on CHIROBIOTIC T | Method 2: Derivatization with FMOC |
| Column | Astec® CHIROBIOTIC® T | CHIROBIOTIC T or R |
| Mobile Phase | Methanol/Water/Acetic Acid/Triethylamine | Reversed-phase or polar organic mode |
| Detection | UV or Mass Spectrometry (MS) | UV or Fluorescence |
| Retention Time (D-Ala) | Varies with exact conditions | Varies with exact conditions |
| Retention Time (L-Ala) | Varies with exact conditions | Varies with exact conditions |
| Resolution (Rs) | > 1.5 (baseline separation) | Baseline resolution is easily achieved |
Note: Specific retention times and resolution values are highly dependent on the exact experimental conditions, including mobile phase composition, flow rate, and column temperature. The data presented here are representative values.
Experimental Protocol: Direct Chiral Separation of Alanine using HPLC
This protocol describes the direct enantioseparation of underivatized alanine using a teicoplanin-based chiral stationary phase.[4]
Materials:
-
HPLC system with UV or MS detector
-
Astec® CHIROBIOTIC® T column (or equivalent)
-
DL-Alanine standard
-
HPLC-grade methanol, water, acetic acid, and triethylamine
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, water, acetic acid, and triethylamine. A common starting point is 80:20:0.1:0.1 (v/v/v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the DL-alanine standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume of the sample (e.g., 10 µL) onto the column.
-
Chromatographic Separation: Run the chromatogram and record the retention times for the two enantiomers.
-
Data Analysis: Identify the peaks corresponding to D- and L-alanine based on the injection of individual enantiomer standards, if available. Calculate the resolution factor (Rs) to assess the quality of the separation.
Gas Chromatography (GC)
Gas chromatography is another effective technique for chiral separations, often requiring derivatization of the amino acids to increase their volatility.
Data Presentation: GC Method for Alanine Enantiomer Separation
| Parameter | Indirect Method: Diastereomer Formation |
| Derivatization Reagents | Ethyl chloroformate and 2-chloropropanol |
| Column | Non-chiral capillary column (e.g., DB-5) |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) |
| Retention Time (D-Ala derivative) | Varies with temperature program |
| Retention Time (L-Ala derivative) | Varies with temperature program |
| Resolution (Rs) | Baseline separation of diastereomers |
Experimental Protocol: Indirect Chiral Separation of Alanine using GC-MS
This protocol involves the formation of diastereomers, which can then be separated on a non-chiral GC column.[5]
Materials:
-
GC-MS system
-
Non-chiral capillary column
-
DL-Alanine standard
-
Ethyl chloroformate, 2-chloropropanol, and other necessary derivatization reagents
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of DL-alanine standard.
-
Add the derivatization reagents (ethyl chloroformate and 2-chloropropanol) according to a validated procedure to form diastereomeric derivatives.[5]
-
The reaction mixture is typically heated to ensure complete derivatization.
-
-
Extraction: Extract the formed diastereomers into an organic solvent.
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Employ a suitable temperature program to separate the diastereomers.
-
The mass spectrometer is used for detection and quantification.
-
-
Data Analysis: The two separated peaks correspond to the diastereomers of D- and L-alanine.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral separations.[6] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Data Presentation: CE Method for Alanine Enantiomer Separation
| Parameter | Chiral Ligand Exchange CE |
| Chiral Selector | Chiral ionic liquid (e.g., [EMIM][L-Tar]) with a metal ion (e.g., Cu(II)) |
| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate buffer) containing the chiral selector |
| Capillary | Fused-silica capillary |
| Detection | UV detector |
| Migration Time (D-Ala) | Varies with BGE composition and applied voltage |
| Migration Time (L-Ala) | Varies with BGE composition and applied voltage |
| Resolution (Rs) | Baseline separation can be achieved |
Experimental Protocol: Chiral Separation of Alanine using CE
This protocol utilizes a chiral ligand exchange mechanism for the enantioseparation of alanine.[6]
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
DL-Alanine standard
-
Chiral selector (e.g., 1-ethyl-3-methyl imidazole L-tartrate)
-
Copper(II) sulfate
-
Buffer components (e.g., sodium phosphate)
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing it sequentially with sodium hydroxide, water, and the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare the BGE by dissolving the buffer components, chiral selector, and copper(II) sulfate in deionized water.
-
System Equilibration: Fill the capillary with the BGE and apply the separation voltage until a stable current is observed.
-
Sample Preparation: Dissolve the DL-alanine standard in water or BGE.
-
Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: Apply the separation voltage. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector complex.
-
Detection and Analysis: Detect the separated enantiomers as they pass the detector.
Conclusion
The choice of technique for the chiral separation of alanine enantiomers depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. HPLC with chiral stationary phases offers direct separation without derivatization.[4] GC-MS provides high sensitivity but typically requires derivatization.[5] Capillary electrophoresis is a high-efficiency technique with low sample consumption.[6] The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust methods for the chiral analysis of alanine.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Improving the solubility of "N-(2-Mercapto-1-oxopropyl)-L-alanine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Captopril, chemically known as N-(2-Mercapto-1-oxopropyl)-L-alanine.
Troubleshooting Guide: Improving Captopril Solubility
Captopril is a white to off-white crystalline powder with a faintly sulfurous odor.[1] While it is soluble in water (approximately 160 mg/mL), methanol, and ethanol, challenges can arise in achieving desired concentrations for specific formulations or experimental conditions.[1] The following table outlines common issues and recommended strategies to enhance the solubility of Captopril.
| Issue | Potential Cause | Recommended Action | Expected Outcome | Key Experimental Considerations |
| Poor dissolution of Captopril tablets in aqueous media. | Incomplete disintegration of the tablet matrix. | Triturate tablets to a fine powder before dispersion in water.[1] Allow sufficient time (up to 10 minutes) for complete dissolution with stirring.[2] | Uniform and complete dissolution of the active pharmaceutical ingredient (API). | Ensure thorough powder dispersion to avoid clumping. Monitor dissolution visually and, if necessary, by UV-Vis spectrophotometry. |
| Precipitation of Captopril in aqueous solutions over time. | Oxidative degradation to Captopril disulfide, which has lower aqueous solubility.[3] This is accelerated by pH above 4 and the presence of metal ions.[3][4] | Adjust the pH of the solution to below 4.0 for maximum stability.[5] Add a chelating agent like 0.1% disodium edetate (EDTA-Na) to sequester metal ions.[6] | Increased shelf-life and stability of the Captopril solution.[3] | Use a calibrated pH meter for accurate pH adjustment. Ensure complete dissolution of the chelating agent. Store solutions at controlled refrigerated temperatures.[1] |
| Limited solubility in organic solvents for specific applications. | Intrinsic properties of Captopril. | Use polar organic solvents such as ethanol, DMSO, and dimethylformamide, where solubility is approximately 30 mg/mL.[7] Purge the solvent with an inert gas to prevent oxidation.[7] | Preparation of concentrated stock solutions for further dilution in aqueous buffers. | Ensure the final concentration of the organic solvent is insignificant in biological experiments to avoid physiological effects.[7] |
| Need for enhanced solubility and dissolution rate for improved bioavailability. | Crystalline nature of the drug and potential for slow dissolution from solid dosage forms. | Prepare solid dispersions of Captopril with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or by forming inclusion complexes with cyclodextrins.[8][9][10] | Conversion of the crystalline drug to an amorphous state, leading to faster dissolution and potentially increased bioavailability.[9] | Characterize the solid dispersion or inclusion complex using techniques like DSC, XRD, and FTIR to confirm amorphization and complexation.[8][10] |
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: The common name is Captopril.[1] It is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[11]
Q2: What is the aqueous solubility of Captopril?
A2: Captopril is soluble in water at approximately 160 mg/mL.[1] It is also freely soluble in methanol and ethanol.[1]
Q3: How does pH affect the solubility and stability of Captopril?
A3: Captopril is most stable in aqueous solutions at a pH below 4.0.[5] As the pH increases, it becomes more susceptible to oxidative degradation to its less soluble disulfide dimer.[3] However, for buccal and sublingual absorption, a pH of 7 was found to be optimal for partitioning.[12]
Q4: What are some common excipients used to formulate Captopril?
A4: Common inactive ingredients in Captopril tablets include microcrystalline cellulose, cornstarch, lactose, and stearic acid. For liquid formulations, ascorbic acid can be used as an antioxidant and to adjust the pH.[1] For enhancing solubility and creating controlled-release formulations, polymers like HPMC, xanthan gum, and chitosan have been investigated.[13]
Q5: Can the solubility of Captopril be improved for oral formulations?
A5: Yes, several techniques can improve the solubility and dissolution rate. These include the preparation of solid dispersions with hydrophilic carriers, which can render the drug amorphous, and the formation of inclusion complexes with cyclodextrins.[8][10] These methods aim to enhance bioavailability.[9]
Experimental Protocols
Protocol for Preparing a pH-Adjusted Aqueous Solution of Captopril
Objective: To prepare a stable aqueous solution of Captopril with enhanced shelf-life.
Materials:
-
Captopril powder
-
Purified water
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of Captopril powder.
-
Add the Captopril powder to a volumetric flask containing approximately 80% of the final volume of purified water.
-
Stir the mixture until the Captopril is completely dissolved.
-
Measure the initial pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired level (e.g., pH 3-4 for enhanced stability) by dropwise addition of 0.1 M HCl or 0.1 M NaOH while continuously monitoring the pH.
-
Once the target pH is reached and stable, add purified water to the final volume.
-
Store the solution in a tightly sealed, light-resistant container at a controlled refrigerated temperature.
Visualizing Experimental Workflows and Pathways
Decision-Making Workflow for Solubility Enhancement
This diagram outlines a logical workflow for selecting an appropriate method to improve the solubility of Captopril based on the desired outcome.
Caption: Workflow for selecting a Captopril solubility enhancement method.
Captopril's Mechanism of Action: Inhibition of the Renin-Angiotensin System
This diagram illustrates the signaling pathway where Captopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).
Caption: Captopril's inhibition of the Renin-Angiotensin-Aldosterone System.
References
- 1. Captopril 1 mg/mL Oral Solution [uspharmacist.com]
- 2. Variation in captopril formulations in pharmacies across Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chuv.ch [chuv.ch]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. stm.bookpi.org [stm.bookpi.org]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New formulation of an old drug in hypertension treatment: the sustained release of captopril from cyclodextrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of pH on the buccal and sublingual absorption of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
"N-(2-Mercapto-1-oxopropyl)-L-alanine" off-target effects in experiments
Disclaimer: "N-(2-Mercapto-1-oxopropyl)-L-alanine" (CAS 26843-61-8) is a compound available for research purposes and is described as an analog of Tiopronin.[1][2] Due to the limited publicly available data on its specific off-target effects, this guide draws upon established principles for thiol-containing compounds and structurally similar molecules, such as Captopril, to provide a framework for troubleshooting. The information herein should be used as a general guideline for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary mechanism of action for this compound?
Based on its chemical structure, this compound is predicted to act as a metalloenzyme inhibitor. The thiol (-SH) group is a strong chelator of metal ions, particularly zinc.[3] This mechanism is similar to that of Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril, which also contains a thiol group responsible for its inhibitory activity.[4][5] Therefore, the intended target of this compound in your experiments is likely a zinc-containing enzyme.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays at concentrations that should be selective for my target. Is this an off-target effect?
Yes, this is a common issue with thiol-containing compounds. Several off-target mechanisms could be responsible for the observed cytotoxicity:
-
Disruption of Redox Homeostasis: Thiol-containing drugs can interfere with the cellular redox balance by reacting with endogenous thiols like glutathione (GSH), a critical component of the cell's antioxidant defense.[3] This can lead to oxidative stress and subsequent cell death.
-
Inhibition of Essential Metalloproteins: The thiol group's ability to chelate metals is not always specific. It may inhibit other essential zinc- or metal-containing proteins (e.g., matrix metalloproteinases (MMPs), histone deacetylases (HDACs)) that are crucial for cell survival.
-
Thiol Alkylation: Some thiol compounds can cause off-target effects through the alkylation of cysteine thiols in various proteins, which can alter their function.[6]
Q3: My compound is modulating a signaling pathway that seems unrelated to its intended target. How can I investigate this?
This scenario strongly suggests off-target activity. To investigate, you should:
-
Conduct a literature review: Look for known off-target pathways affected by similar thiol-containing compounds.
-
Use pathway analysis tools: Analyze transcriptomic or proteomic data from your experiments to identify a broader range of affected pathways.
-
Perform counter-screening: Test your compound against a panel of related and unrelated targets to identify potential off-target binding.
-
Utilize a negative control: Synthesize or acquire a structurally similar analog of your compound that lacks the thiol group to see if the off-target effects are eliminated.
Q4: How can I definitively distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some recommended strategies:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in a cellular context.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or abolished in these cells, it is likely an on-target effect.
-
Rescue Experiments: If your compound's effect is due to inhibiting the target, overexpressing the target protein should rescue the phenotype.
-
Orthogonal Approaches: Use a different, structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue: High Background Cytotoxicity
If you are observing significant cell death at low concentrations of this compound, follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Workflow for investigating the root cause of unexpected cytotoxicity.
Quantitative Data: Hypothetical Selectivity Profile
The following table presents a hypothetical selectivity profile for this compound to illustrate the concept of on-target vs. off-target activity. Actual values must be determined experimentally.
| Target Enzyme | Class | IC50 (nM) | Notes |
| ACE (On-Target) | Metallo-peptidase | 50 | Primary Target |
| MMP-1 (Off-Target) | Metallo-proteinase | 850 | Lower selectivity |
| MMP-9 (Off-Target) | Metallo-proteinase | 1,200 | Lower selectivity |
| ADAM17 (Off-Target) | Metallo-proteinase | > 10,000 | Low affinity |
| Carbonic Anhydrase II | Metallo-enzyme | > 25,000 | Negligible affinity |
Key Experimental Protocols
Protocol 1: Off-Target Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO or appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target engagement by assessing the thermal stabilization of the target protein upon compound binding.
Materials:
-
Cells or tissue expressing the target protein
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein extraction and Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Analysis: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein remaining using Western blotting or another quantitative protein analysis method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.
Signaling Pathway Diagrams
Below are diagrams illustrating a hypothetical on-target pathway and a potential off-target pathway for this compound.
On-Target Signaling Pathway: ACE Inhibition
Caption: Intended on-target pathway: Inhibition of ACE, preventing vasoconstriction.
Potential Off-Target Signaling Pathway: Induction of Oxidative Stress
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Thiol Protection of 2-Mercaptopropionic Acid
Q1: The yield of S-acetyl-2-mercaptopropionic acid is low. What are the possible causes and solutions?
A1: Low yield in the S-acetylation of 2-mercaptopropionic acid can stem from several factors. Incomplete reaction, side reactions, or product loss during workup are common culprits.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. The choice of acetylating agent and base is also critical. Acetyl chloride is highly reactive; ensure it is added slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
-
Suboptimal Base: The base used to deprotonate the thiol is crucial. A weak base may not sufficiently deprotonate the thiol, leading to an incomplete reaction. Conversely, a very strong base can promote side reactions. Pyridine or triethylamine (TEA) are commonly used. Ensure the base is dry and used in a slight excess (1.1-1.2 equivalents).
-
Workup Losses: The product is a relatively small, polar molecule, which can lead to losses during aqueous workup. Ensure the pH is acidic (around 2-3) during extraction to keep the carboxylic acid protonated and more soluble in the organic phase. Use multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.
Table 1: Troubleshooting Low Yield in S-acetylation
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor reaction by TLC. Extend reaction time or slightly increase temperature if necessary. |
| Ineffective Acetylating Agent | Use freshly opened or distilled acetyl chloride. |
| Suboptimal Base | Use a dry, appropriate base like pyridine or triethylamine in slight excess. |
| Product Loss During Workup | Acidify the aqueous layer to pH 2-3 before extraction. Perform multiple extractions. |
Stage 2: Amide Coupling of S-acetyl-2-mercaptopropionic acid and L-alanine
Q2: The amide coupling reaction is inefficient, resulting in a low yield of the desired product.
A2: Inefficient coupling is a frequent issue in peptide synthesis. The choice of coupling reagent, reaction conditions, and the purity of starting materials are paramount.
-
Coupling Reagent Inactivity: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are commonly used but can be sensitive to moisture.[1][2] Use freshly opened reagents and anhydrous solvents. The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended as it can improve coupling efficiency and suppress side reactions.[1][3][4][5]
-
Side Reactions of Coupling Agents: A common side reaction with carbodiimides is the formation of an unreactive N-acylurea byproduct, which can reduce the yield.[2][6] Using an additive like HOBt helps to minimize the formation of this side product by rapidly forming an active ester intermediate.[2]
-
Reaction Conditions: The reaction is typically carried out at 0 °C and then allowed to warm to room temperature. Ensure efficient stirring to maintain a homogenous reaction mixture. The solvent choice is also important; anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.
Q3: I am observing significant racemization of the L-alanine stereocenter. How can this be minimized?
A3: Racemization of the amino acid is a major concern during amide bond formation, as it leads to diastereomeric impurities that can be difficult to separate.[7][8][9][10]
-
Activation Method: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[6] The use of additives like HOBt or its non-explosive alternative, OxymaPure, is crucial for suppressing racemization.[3][6] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Base Selection: The choice and amount of base used can significantly impact racemization.[9] Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine, as they are less likely to abstract the alpha-proton of the activated amino acid.[9] Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the rate of racemization.
Table 2: Troubleshooting Amide Coupling Issues
| Issue | Potential Cause | Recommended Action |
| Low Coupling Yield | Inactive coupling reagent | Use fresh, anhydrous coupling reagents (e.g., DCC, DIC) and solvents. |
| Side reactions | Add HOBt or OxymaPure to the reaction mixture.[3][6] | |
| Suboptimal conditions | Maintain low temperature (0 °C initially) and ensure efficient stirring. | |
| Racemization | Oxazolone formation | Use racemization-suppressing additives like HOBt or OxymaPure.[3][6] |
| Inappropriate base | Use a sterically hindered base like DIPEA and avoid excess.[9] | |
| High temperature | Keep the reaction temperature low, especially during the activation step. |
Stage 3: Deprotection of the S-acetyl Group
Q4: The deprotection of the S-acetyl group is incomplete or leads to side products.
A4: The final deprotection step is critical to obtaining the desired product with a free thiol group.
-
Incomplete Deprotection: The S-acetyl group is typically removed under basic conditions. If the deprotection is incomplete, you may need to increase the reaction time or the concentration of the base. Common reagents for this deprotection include sodium hydroxide or sodium methoxide in an inert atmosphere.
-
Oxidation of the Thiol: The resulting free thiol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. To prevent this, it is crucial to perform the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Workup and Purification: After deprotection, the reaction mixture should be neutralized carefully. The final product, containing a free thiol, may be more challenging to purify. Reverse-phase HPLC is often a suitable method for purifying the final product.
Frequently Asked Questions (FAQs)
Q5: What is a suitable experimental protocol for the synthesis of this compound?
A5: A plausible three-step synthesis is outlined below. Optimization of reaction conditions may be necessary.
Experimental Protocol:
Step 1: Synthesis of S-acetyl-2-mercaptopropionic acid
-
Dissolve 2-mercaptopropionic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-acetyl-2-mercaptopropionic acid.
Step 2: Coupling of S-acetyl-2-mercaptopropionic acid with L-alanine methyl ester
-
Dissolve S-acetyl-2-mercaptopropionic acid (1 equivalent) and L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash with cold DMF.
-
Dilute the filtrate with ethyl acetate and wash with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide.
Step 3: Deprotection to yield this compound
-
Dissolve the protected dipeptide from Step 2 in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of sodium hydroxide (2.2 equivalents) in degassed water dropwise.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with 1M HCl to pH 7.
-
Remove the methanol under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain this compound.
Q6: What analytical techniques are suitable for characterizing the final product?
A6: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the characteristic peaks for the protons and carbons in the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, can be used to assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the S-H stretch (which is often weak).
Q7: How can I purify the final product if it contains impurities?
A7: Purification of the final product, which is a polar molecule with a free thiol, can be challenging.
-
Reverse-Phase HPLC: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice.
-
Column Chromatography: Normal-phase silica gel chromatography may be challenging due to the high polarity of the product. If attempted, a polar solvent system such as dichloromethane/methanol with a small amount of acetic acid might be necessary.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system could be an effective purification method.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Racemization of Acylated Amino Acids [jstage.jst.go.jp]
- 8. sciencemadness.org [sciencemadness.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
Technical Support Center: Optimizing N-(2-Mercapto-1-oxopropyl)-L-alanine (Alacepril) Dosage and Administration
Welcome to the technical support center for N-(2-Mercapto-1-oxopropyl)-L-alanine, more commonly known as Alacepril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosage and administration of this angiotensin-converting enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Alacepril) and what is its primary mechanism of action?
A1: this compound, or Alacepril, is a prodrug form of Captopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3] As a prodrug, Alacepril is inactive itself but is metabolized in the body into its active form, Captopril.[1][2][3] Captopril then inhibits ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, ultimately lowering blood pressure.[2][3][4]
Q2: What are the main applications of Alacepril in a research context?
A2: In a research setting, Alacepril is primarily used to study the effects of ACE inhibition on various physiological and pathophysiological processes. This includes, but is not limited to, studies on hypertension, heart failure, diabetic nephropathy, and other cardiovascular diseases.[2] Its nature as a prodrug also makes it a subject of interest in pharmacokinetic and pharmacodynamic studies.
Q3: How should Alacepril be stored?
A3: Proper storage of Alacepril is crucial for maintaining its stability and efficacy.
-
Powder: Store at -20°C for up to 3 years.[5]
-
In solvent:
It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no ACE inhibition in in vitro assays | 1. Incorrect wavelength reading: The instrument is not set to the appropriate wavelength for detecting the product of the enzymatic reaction. 2. Improper reagent preparation or storage: Reagents, including Alacepril solution, may have degraded due to improper storage or handling. 3. Presence of interfering substances: Components in the sample or buffer, such as EDTA, ascorbic acid, or certain detergents, may be interfering with the assay.[6] 4. Alacepril not converted to active form: Standard in vitro ACE inhibition assays may not have the necessary components to metabolize Alacepril into Captopril. | 1. Verify instrument settings: Ensure the plate reader is set to the correct wavelength as specified in your assay protocol. 2. Prepare fresh solutions: Prepare fresh Alacepril and other reagent solutions. Ensure all components are thawed completely and mixed gently before use.[6] 3. Review sample and buffer composition: Check for and remove any known interfering substances. Consider deproteinizing samples if necessary.[6] 4. Use the active metabolite: For direct ACE inhibition assays, consider using Captopril, the active metabolite of Alacepril. |
| Precipitation of Alacepril in solution | 1. Low solubility in the chosen solvent: Alacepril has limited solubility in aqueous solutions. 2. Incorrect pH of the solution: The pH of the buffer can affect the solubility of the compound. | 1. Use an appropriate solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.[5] For aqueous solutions, ensure the final concentration does not exceed the solubility limit. Sonication may aid dissolution.[5] 2. Adjust pH: The pH of the solution should be adjusted to 5 or above to prevent precipitation, especially if acidic components are present.[7] |
| High variability in in vivo experimental results | 1. Inconsistent drug administration: Variations in the timing or method of administration can lead to differing pharmacokinetic profiles. 2. Animal-to-animal variability: Physiological differences between individual animals can affect drug metabolism and response. 3. Food effects: The presence of food can alter the absorption and time to maximal plasma concentration of the active metabolite.[8] | 1. Standardize administration protocol: Ensure consistent timing, route, and technique for drug administration for all animals in the study. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. 3. Control feeding schedule: Administer Alacepril at a consistent time relative to feeding to minimize variability in absorption. |
| Unexpected side effects in animal models | 1. Dose is too high: The administered dose may be causing excessive hypotension or other adverse effects. 2. Interaction with other administered compounds: Alacepril may interact with other drugs or substances being administered to the animals. | 1. Perform a dose-response study: Start with a lower dose and titrate upwards to find the optimal therapeutic window with minimal side effects.[9] 2. Review all administered substances: Check for potential drug interactions and consult relevant literature. |
Data Presentation
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (246.00 mM) | Ultrasonic assistance may be needed.[5] |
| In vivo formulation 1 | 2.5 mg/mL (6.15 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In vivo formulation 2 | 2.5 mg/mL (6.15 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |
| In vivo formulation 3 | 2.5 mg/mL (6.15 mM) | 10% DMSO, 90% Corn Oil.[5] |
In Vivo Dosage Reference
| Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Renal Hypertensive Rats | 1-2 mg/kg/day | Oral | Once daily | [5] |
| Renal Hypertensive Dogs | 3 mg/kg | Oral | - | [5] |
Experimental Protocols
In Vitro ACE Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the in vitro ACE inhibitory activity. It is recommended to use Captopril, the active metabolite of Alacepril, for direct inhibition studies.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M sodium borate buffer, pH 8.3).
-
Prepare the ACE substrate solution (e.g., Hippuryl-Histidyl-Leucine - HHL).
-
Prepare the ACE solution from a commercial source.
-
Prepare various concentrations of the inhibitor (Captopril) in the buffer.
-
-
Assay Procedure:
-
In a microplate, add the inhibitor solution to the respective wells.
-
Add the ACE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the ACE substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
The product of the reaction (e.g., hippuric acid) can be quantified using HPLC or by spectrophotometry after extraction with a solvent like ethyl acetate.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.
-
In Vivo Dosage Optimization Workflow
-
Literature Review: Gather all available pharmacokinetic and pharmacodynamic data for Alacepril and its active metabolite, Captopril, in the chosen animal model.
-
Initial Dose Selection: Based on the literature, select a starting dose. For rats, a starting point could be 1 mg/kg/day orally.[5]
-
Dose-Response Study:
-
Divide animals into multiple groups, including a vehicle control group and several groups receiving different doses of Alacepril.
-
Administer the drug for a defined period.
-
Monitor relevant physiological parameters (e.g., blood pressure) at regular intervals.
-
Collect blood samples at various time points to determine the plasma concentration of the active metabolite, Captopril.
-
-
Data Analysis:
-
Plot the dose-response curve to determine the effective dose range.
-
Analyze the pharmacokinetic data to understand the absorption, distribution, metabolism, and excretion of the drug.
-
-
Refinement of Dosing Regimen: Based on the results, refine the dosage and administration frequency to achieve the desired therapeutic effect with minimal side effects.
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Alacepril
The following diagram illustrates the RAAS pathway and the point of intervention for Alacepril's active metabolite, Captopril.
Caption: The Renin-Angiotensin-Aldosterone System and Alacepril's mechanism of action.
Experimental Workflow: Dosage Optimization
This diagram outlines a logical workflow for optimizing the dosage of Alacepril in a research setting.
Caption: A typical experimental workflow for dosage optimization of Alacepril.
References
- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alacepril? [synapse.patsnap.com]
- 3. Alacepril | C20H26N2O5S | CID 71992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alacepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
How to prevent oxidation of the sulfanyl group in "N-(2-Mercapto-1-oxopropyl)-L-alanine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the sulfanyl group in "N-(2-Mercapto-1-oxopropyl)-L-alanine," a tiopronin analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in experimental settings?
A1: The primary degradation pathway is the oxidation of its reactive sulfanyl (thiol) group (-SH). This oxidation typically leads to the formation of a disulfide dimer, where two molecules of the compound become linked. This dimerization results in a loss of the compound's intended activity.
Q2: Which environmental factors accelerate the oxidation of the sulfanyl group?
A2: Several factors can accelerate oxidation:
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Presence of Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.
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Trace Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.
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pH of the Solution: The rate of oxidation is pH-dependent. Generally, neutral to alkaline conditions promote oxidation, while acidic conditions can help to stabilize the sulfanyl group.
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Light Exposure: UV light can provide the energy to initiate and propagate oxidative reactions.
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Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What are the most effective strategies to prevent the oxidation of this compound in solution?
A3: A multi-faceted approach is most effective:
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Use of Antioxidants: Incorporating antioxidants can protect the sulfanyl group by scavenging free radicals or by being preferentially oxidized.
-
Addition of Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind to and inactivate catalytic metal ions.
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pH Adjustment: Maintaining the solution at an acidic pH can significantly slow down the oxidation rate.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas (e.g., nitrogen or argon) minimizes exposure to oxygen.
-
Light Protection: Using amber vials or covering containers with foil can prevent photodegradation.
-
Controlled Temperature: Storing solutions at reduced temperatures (e.g., 2-8°C) will decrease the degradation rate.
Q4: How can I monitor the oxidation of this compound in my samples?
A4: The most common and reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its primary degradation product, the disulfide dimer.
Troubleshooting Guides
Problem: Rapid loss of active compound in aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Oxygen Exposure | 1. Degas all solvents and buffers before use by sparging with an inert gas (nitrogen or argon) or by sonication. 2. Prepare and handle all solutions containing the compound under a continuous stream of inert gas. 3. Store solutions in tightly sealed containers with minimal headspace. |
| Metal Ion Contamination | 1. Use high-purity water and reagents. 2. Incorporate a chelating agent, such as EDTA, into your buffer at a concentration of 0.01-0.1% (w/v). 3. Ensure all glassware is thoroughly cleaned to remove any trace metal residues. |
| Inappropriate pH | 1. Adjust the pH of your solution to an acidic range (e.g., pH 3-5) using a suitable buffer system. 2. Monitor the pH of the solution throughout the experiment to ensure it remains within the desired range. |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Variable Exposure to Light | 1. Consistently use amber-colored vials or wrap containers in aluminum foil for all samples. 2. Minimize the exposure of samples to ambient light during preparation and analysis. |
| Temperature Fluctuations | 1. Prepare and store all samples at a consistent, controlled temperature. 2. If conducting experiments at elevated temperatures, ensure precise and stable temperature control. |
| Inconsistent Handling Procedures | 1. Standardize the entire experimental workflow, from solution preparation to analysis. 2. Ensure that all samples are processed for the same duration and under identical conditions. |
Quantitative Data on Stability
Table 1: Effect of pH on the Stability of Tiopronin (a closely related compound) in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) |
| 3.0 | 25 | Low | Stable |
| 5.0 | 25 | Moderate | Moderately Stable |
| 7.4 | 25 | High | Unstable |
| 9.0 | 25 | Very High | Very Unstable |
| Note: This table represents general trends for thiol-containing compounds like tiopronin. Actual values will vary based on specific experimental conditions. |
Table 2: Comparative Efficacy of Stabilizing Agents for Tiopronin in Aqueous Solution
| Stabilizing Agent | Concentration | Protective Effect |
| EDTA | 0.1% (w/v) | Significant reduction in metal-catalyzed oxidation. |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0 mg/mL | Effective in scavenging free radicals. |
| Sodium Bisulfite | 0.1% (w/v) | Acts as an oxygen scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Effective in lipid-based formulations, less so in purely aqueous systems. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
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Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Incubation: Incubate the mixture at room temperature, protected from light, for 0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching: At each time point, withdraw a 100 µL aliquot and quench the reaction by adding it to 900 µL of a mobile phase containing a reducing agent (e.g., dithiothreitol at 1 mM) to stop further oxidation.
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Analysis: Analyze the quenched samples by RP-HPLC to determine the remaining concentration of the parent compound and the formation of the disulfide dimer.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Oxidation pathway of the sulfanyl group.
Caption: Workflow for assessing compound stability.
Caption: Key strategies to prevent sulfanyl oxidation.
"N-(2-Mercapto-1-oxopropyl)-L-alanine" stability issues in aqueous solutions
Welcome to the technical support center for N-(2-Mercapto-1-oxopropyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern for this compound, a thiol-containing compound, is the oxidation of its mercapto (thiol) group. This oxidation primarily leads to the formation of a disulfide dimer. The presence of a free thiol group makes the molecule susceptible to degradation, particularly in aqueous environments where dissolved oxygen and metal ions can be present.
Q2: What is the main degradation product of this compound in an aqueous solution?
A2: The main degradation product is the corresponding disulfide dimer, formed through the oxidation of two molecules of this compound. Other potential, but typically less common, degradation products could include various oxides of sulfur (sulfenic, sulfinic, and sulfonic acids) resulting from further oxidation.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is highly pH-dependent. The thiol group can deprotonate to form a thiolate anion, which is more susceptible to oxidation.[1] This process is more pronounced under alkaline conditions. Therefore, the rate of oxidative degradation increases with higher pH. To enhance stability, it is advisable to maintain a slightly acidic pH for the solution.[2][3]
Q4: Can trace metal ions in my buffer affect the stability of the compound?
A4: Yes, trace metal ions, such as copper and iron, can catalyze the oxidation of thiols to disulfides. It is crucial to use high-purity water and reagents to prepare your solutions. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these metal ions and improve the stability of your this compound solution.[4]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store the solution at low temperatures (2-8°C or frozen at -20°C or -80°C) in a tightly sealed container to minimize exposure to air.[5] For longer-term storage, consider preparing stock solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of the compound, likely due to oxidation of the thiol group. | Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the intended period of use. Consider adding a stabilizing agent like EDTA or an antioxidant. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products, primarily the disulfide dimer. | Confirm the identity of the new peak using a reference standard for the dimer or by mass spectrometry. Optimize solution preparation and handling to minimize oxidation. |
| Variability between experimental replicates. | Inconsistent handling of the solution leading to varying levels of degradation. | Standardize the solution preparation protocol. Ensure all buffers are deoxygenated and of high purity. Minimize the solution's exposure to ambient air and light. |
| Precipitate formation in the solution. | Formation of the less soluble disulfide dimer or other degradation products. | Check the pH of the solution; extreme pH values can accelerate degradation. Ensure the concentration is within the solubility limit of both the parent compound and its potential degradation products. |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of this compound
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Buffer Preparation:
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Use high-purity water (e.g., Milli-Q or equivalent).
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Prepare a suitable buffer (e.g., phosphate or acetate) at a slightly acidic pH (e.g., pH 4-6).
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Degas the buffer by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using other appropriate methods to remove dissolved oxygen.
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Add a chelating agent such as EDTA to a final concentration of 0.1-1 mM to sequester trace metal ions.
-
-
Dissolving the Compound:
-
Weigh the required amount of this compound in a clean container.
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Add the deoxygenated, EDTA-containing buffer to the solid and dissolve by gentle mixing. Avoid vigorous vortexing which can reintroduce oxygen.
-
-
Storage and Handling:
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Use the solution immediately after preparation for best results.
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If short-term storage is necessary, place the solution in a tightly capped vial, flush the headspace with an inert gas, and store at 2-8°C, protected from light.
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For longer-term storage, aliquot the solution into cryovials, flush with inert gas, and store at -80°C.
-
Protocol for Monitoring Stability by HPLC
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HPLC System: A standard HPLC system with a UV detector is suitable.
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Column: A C18 reverse-phase column is commonly used for the analysis of similar compounds.
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Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm).
-
Procedure:
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Inject a freshly prepared solution of this compound to determine its retention time.
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Inject samples of the solution stored under various conditions (e.g., different time points, temperatures, or pH values).
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Monitor for a decrease in the area of the main peak (parent compound) and the appearance of new peaks, particularly the disulfide dimer which is expected to have a different retention time.
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Quantify the percentage of the remaining parent compound to assess stability.
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Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preparing and analyzing the stability of the compound.
References
- 1. Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. researchgate.net [researchgate.net]
- 4. Tiopronin微粒安定化處方之研究 = The Study on Micorparticles Stability Formulation of Tiopronin|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. researchgate.net [researchgate.net]
Common pitfalls in "N-(2-Mercapto-1-oxopropyl)-L-alanine" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Mercapto-1-oxopropyl)-L-alanine.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
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Question: Why am I observing variable or diminished activity of this compound in my experiments?
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Answer: The most common cause is the oxidation of the thiol (-SH) group, which is critical for the compound's activity. Thiols are susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of an inactive disulfide dimer.[1] This process can be accelerated by factors such as neutral to high pH, the presence of metal ions, and exposure to air.
Solutions:
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Work under an inert atmosphere: When preparing stock solutions or reaction mixtures, use an inert gas like argon or nitrogen to displace oxygen.[1]
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Use deoxygenated solvents: Prepare buffers and solvents by sparging with an inert gas or by boiling and cooling under an inert atmosphere.
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Control pH: Maintain a slightly acidic pH (if compatible with your experiment) to slow down the rate of thiol oxidation.
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Add a reducing agent: In some applications, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be included to maintain the thiol in its reduced state. However, ensure the reducing agent does not interfere with your assay.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
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Question: My analytical results show a diminishing peak for the parent compound and the appearance of a new, later-eluting peak. What is this new peak?
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Answer: The new peak is likely the disulfide-linked dimer of this compound. The formation of a disulfide bond doubles the molecular weight and often increases the hydrophobicity, leading to a longer retention time in reverse-phase chromatography.
Solutions:
-
Confirm dimer identity: Treat an aliquot of your sample with a reducing agent (e.g., TCEP) and re-inject it. If the unknown peak disappears and the parent compound's peak increases, this confirms the presence of the disulfide dimer.
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Optimize storage: Store stock solutions at low temperatures (-20°C or -80°C) and in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
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Analyze samples promptly: Analyze samples as quickly as possible after preparation to minimize oxidation.
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Issue 3: Strong, unpleasant odor in the laboratory.
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Question: There is a persistent and strong odor when working with the compound. How can this be managed?
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Answer: Thiols are known for their strong, unpleasant odors, which can be detected by the human nose at very low concentrations.[2] This is a practical handling challenge that requires specific procedures.
Solutions:
-
Work in a certified chemical fume hood: Always handle the solid compound and its solutions inside a fume hood to contain the volatile odorants.[2]
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Use appropriate personal protective equipment (PPE): Wear gloves, a lab coat, and safety glasses.
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Decontaminate glassware and surfaces: After use, rinse all glassware and decontaminate surfaces with a bleach solution or a specialized thiol-neutralizing agent to oxidize the thiol groups and eliminate the odor.
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Proper waste disposal: Dispose of all waste containing the compound in sealed containers according to your institution's hazardous waste guidelines.
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Frequently Asked Questions (FAQs)
What is this compound?
This compound is a chemical compound that contains a thiol group. It is an analog of Tiopronin.[3][4] Like other thiol-containing compounds, it has the potential to act as a reducing agent or antioxidant and can interact with heavy metals.
How should I store the solid compound and its solutions?
-
Solid Compound: Store the solid form of this compound tightly sealed in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Solutions: Prepare solutions fresh for each experiment if possible. If storage is necessary, flash-freeze single-use aliquots in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles.
What are the key safety precautions?
-
Odor: Be prepared for a strong, unpleasant odor. Handle exclusively in a fume hood.[2]
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Reactivity: The thiol group is reactive. Keep it away from strong oxidizing agents.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 26843-61-8 | [3][4][5] |
| Molecular Formula | C6H11NO3S | [3][5] |
| Molecular Weight | 177.22 g/mol | [3][5] |
Hypothetical Stability of a 10 mM Aqueous Solution at pH 7.4
| Storage Condition | % Remaining after 24 hours | % Dimer Formation after 24 hours |
| Room Temperature (exposed to air) | ~60% | ~40% |
| 4°C (exposed to air) | ~85% | ~15% |
| Room Temperature (under Argon) | >95% | <5% |
| -20°C (aliquoted under Argon) | >99% | <1% |
Note: This table is illustrative and based on the general behavior of thiols. Actual stability may vary.
Experimental Protocols
Representative Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory effect of this compound on a target enzyme.
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Prepare Deoxygenated Buffer: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) by sparging with argon gas for at least 30 minutes.
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Prepare Stock Solution: Immediately before the experiment, dissolve this compound in the deoxygenated buffer to create a high-concentration stock solution (e.g., 100 mM). Perform this step in a fume hood.
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Serial Dilutions: Prepare a series of dilutions of the compound in deoxygenated buffer to achieve the final desired concentrations for the assay.
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Assay Setup: In a microplate, add the following in order:
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Assay buffer
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Diluted this compound or vehicle control
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Target enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at the desired temperature.
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Initiate Reaction: Add the enzyme's substrate to initiate the reaction.
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Monitor Reaction: Measure the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.
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Data Analysis: Calculate the initial reaction rates and determine the extent of inhibition at different compound concentrations.
Visualizations
Caption: Oxidation of two thiol monomers to form a disulfide dimer.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Minimizing side reactions in "N-(2-Mercapto-1-oxopropyl)-L-alanine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic approach involves two key steps: the coupling of a protected 2-mercaptopropionic acid derivative with L-alanine to form an amide bond, followed by the deprotection of the thiol group. A common protecting group for the thiol is the acetyl group (S-acetyl).
Q2: Why is a protecting group necessary for the thiol functionality?
The thiol group is a strong nucleophile and can interfere with the amide bond formation by reacting with the activated carboxylic acid. It is also susceptible to oxidation, which can lead to the formation of disulfide byproducts. Therefore, protecting the thiol group ensures the chemoselectivity of the acylation reaction and prevents unwanted side reactions.
Q3: What are the most common side reactions observed during this synthesis?
Common side reactions include racemization of the L-alanine chiral center, formation of disulfide byproducts, incomplete deprotection of the thiol group, and the formation of N-acylurea byproducts when using carbodiimide coupling agents.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By comparing the reaction mixture to the starting materials and a reference standard of the product (if available), you can track the consumption of reactants and the formation of the desired product and any byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient coupling reaction.- Incomplete deprotection.- Product loss during workup and purification. | - Optimize coupling agent and reaction conditions (see Table 1).- Ensure complete deprotection by extending reaction time or using a different deprotection agent.- Use careful extraction and purification techniques. |
| Presence of Impurities in the Final Product | - Formation of disulfide byproducts.- Racemization.- N-acylurea byproduct formation.- Unreacted starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use a non-racemizing coupling method (e.g., EDC/HOBt).- If using DCC/DIC, remove the N-acylurea byproduct by filtration or chromatography.- Ensure the reaction goes to completion and purify the product thoroughly. |
| Difficulty in Removing the Thiol Protecting Group | - Inappropriate deprotection reagent.- Insufficient reaction time or temperature. | - Select a deprotection method compatible with the protecting group used.- Increase the reaction time or temperature, while monitoring for potential side reactions. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Agents for N-Acylation
| Coupling Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range |
| DCC/HOBt | DCM, 0°C to RT, 12-24h | High yields, readily available. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely. | 70-90% |
| EDC/HOBt | DCM or DMF, 0°C to RT, 12-24h | Water-soluble carbodiimide, byproduct is easily removed by aqueous workup. | Can be more expensive than DCC. | 75-95% |
| Thionyl Chloride | Anhydrous solvent (e.g., THF, DCM), reflux. | Highly reactive, cost-effective. | Can lead to racemization and other side reactions if not controlled carefully. Requires anhydrous conditions. | 60-80% |
Experimental Protocols
Protocol 1: Synthesis of N-(2-S-Acetylthiopropionyl)-L-alanine
-
Materials: 2-(Acetylthio)propanoic acid, L-alanine, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Sodium bicarbonate solution, Hydrochloric acid solution.
-
Procedure:
-
Dissolve L-alanine (1.0 eq) and HOBt (1.1 eq) in DCM.
-
Add 2-(Acetylthio)propanoic acid (1.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
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Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
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Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 12 hours.
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Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 2: Deprotection of N-(2-S-Acetylthiopropionyl)-L-alanine
-
Materials: N-(2-S-Acetylthiopropionyl)-L-alanine, Hydrochloric acid, Methanol.
-
Procedure:
-
Dissolve N-(2-S-Acetylthiopropionyl)-L-alanine in methanol.
-
Add a solution of concentrated hydrochloric acid in methanol.
-
Stir the mixture at room temperature for 4-6 hours under an inert atmosphere.
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Monitor the deprotection by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or chromatography.
-
Visualizations
Technical Support Center: Purification of N-(2-Mercapto-1-oxopropyl)-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(2-Mercapto-1-oxopropyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its key structural features: a free sulfhydryl (-SH) group and its relatively small, polar nature. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. Its polarity can make separation from polar synthesis byproducts and reagents challenging.
Q2: What are the most common impurities found after synthesizing this compound?
A2: Common impurities may include:
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Oxidized dimer: Formed by the joining of two molecules via a disulfide bond.
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Unreacted starting materials: Residual L-alanine or derivatives of 2-mercaptopropionic acid.
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Byproducts from protecting group removal: If protecting groups were used during synthesis.
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Reagents and solvents: From the synthesis and initial work-up steps.
Q3: Which purification techniques are most suitable for this compound?
A3: A combination of chromatographic techniques is typically most effective. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for achieving high purity. For larger scale purification, column chromatography using silica gel or a suitable reversed-phase medium can be employed as an initial step. Crystallization can also be a viable method for obtaining a highly pure solid product.
Q4: How can I prevent the oxidation of the thiol group during purification?
A4: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degassing all solvents and buffers is also highly recommended. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your buffers can help maintain the reduced state of the thiol group.[1] However, be mindful that these agents will need to be removed in a subsequent step.
Troubleshooting Guides
Chromatographic Purification (HPLC & Column Chromatography)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no binding to reversed-phase column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the initial mobile phase (e.g., use a higher percentage of aqueous buffer). Ensure the sample is fully dissolved in the mobile phase before loading. |
| Broad peaks or peak tailing | Secondary interactions with the stationary phase; column overloading; presence of impurities. | Adjust the pH of the mobile phase to suppress ionization of the carboxylic acid or thiol group. Reduce the amount of sample loaded onto the column.[1] Ensure the sample is free of particulates by filtering it before injection. |
| Multiple peaks observed | Presence of impurities (e.g., oxidized dimer, starting materials); on-column degradation. | Confirm the identity of the peaks using mass spectrometry. To reduce the dimer, treat the sample with a reducing agent like TCEP before purification.[1] Use fresh, degassed solvents to minimize on-column oxidation. |
| Low recovery of the product | Irreversible binding to the column; product instability in the mobile phase. | Check the pH compatibility of your compound with the stationary phase. Perform a systematic titration of mobile phase conditions to optimize elution.[2] Ensure all purification steps are performed promptly to minimize degradation. |
| Column clogging | Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases through a 0.45 µm filter before use.[3] |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing | The compound is too soluble in the chosen solvent system; presence of impurities inhibiting crystal formation. | Try a different anti-solvent or a solvent system with lower polarity. Further purify the material by chromatography to remove impurities that may be hindering crystallization. |
| Formation of very small crystals | Rapid nucleation due to high supersaturation. | Slow down the crystallization process by reducing the rate of anti-solvent addition or by cooling the solution more slowly. Consider techniques like vapor diffusion. |
| No crystal formation | The solution is not sufficiently supersaturated; the compound is amorphous. | Concentrate the solution further. Try scratching the inside of the flask to induce nucleation. Experiment with a wider range of solvent/anti-solvent systems. |
Experimental Protocols & Workflows
General Purification Workflow
A general workflow for the purification of this compound is outlined below. This workflow can be adapted based on the scale of the synthesis and the desired final purity.
Caption: General purification workflow for this compound.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% trifluoroacetic acid). Filter the sample through a 0.45 µm syringe filter. To minimize oxidation, consider adding a small amount of TCEP.
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Note: Degas both buffers thoroughly before use.
-
-
Gradient: A typical gradient would be from 5% to 50% Buffer B over 30 minutes, but this will need to be optimized based on the retention time of the compound.
-
Detection: Monitor the elution at a suitable wavelength, typically around 214 nm for the peptide bond.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
Researchers should meticulously record their purification results to optimize and reproduce their methods. The following table provides a template for summarizing quantitative data from purification experiments.
| Purification Method | Starting Material (mg) | Pure Product (mg) | Yield (%) | Purity (%) | Notes |
| RP-HPLC | e.g., Column type, gradient conditions | ||||
| Crystallization | e.g., Solvent system | ||||
| Column Chromatography | e.g., Stationary phase, eluent |
Signaling Pathways and Logical Relationships
The primary logical relationship in the purification process is the sequential removal of impurities. The following diagram illustrates the decision-making process based on the purity of the product at different stages.
References
Addressing batch-to-batch variability of "N-(2-Mercapto-1-oxopropyl)-L-alanine"
Welcome to the technical support center for N-(2-Mercapto-1-oxopropyl)-L-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of the drug Tiopronin. As a thiol-containing compound, its primary mechanism of action is believed to involve thiol-disulfide exchange.[1][2] In biological systems, it can interact with disulfide bonds in proteins or other molecules, leading to the formation of mixed disulfides. This reactivity is crucial for its potential therapeutic effects, which are likely similar to Tiopronin's role in reducing cystine levels in patients with cystinuria.[1][2][3][4]
Q2: What are the most common impurities found in this compound and how do they arise?
A2: The most common impurities are typically related to the reactive thiol group. These include:
-
Disulfide Dimer: Formed by the oxidation of two molecules of the parent compound. This is a common issue with thiol-containing compounds and can be accelerated by exposure to air (oxygen), light, and certain metal ions.[5]
-
Oxidized Forms (Sulfoxide and Sulfone): Further oxidation of the sulfur atom can lead to the formation of sulfoxide and sulfone derivatives.[5]
-
Residual Solvents and Reagents: Impurities from the synthesis and purification process, such as residual solvents or unreacted starting materials, may be present.[6][7]
Q3: How should I store this compound to ensure its stability?
A3: Due to the sensitivity of the thiol group to oxidation, proper storage is critical. It is recommended to:
-
Store the solid compound at -20°C or lower in a tightly sealed container.[8]
-
For solutions, use deoxygenated solvents and prepare them fresh whenever possible. If storage of a solution is necessary, it should be blanketed with an inert gas (e.g., nitrogen or argon) and stored at low temperatures.[9][11][12]
Q4: I am observing inconsistent results in my cell-based assay. Could this be due to batch-to-batch variability of the compound?
A4: Yes, inconsistent results are a common consequence of batch-to-batch variability.[8] Differences in purity, particularly the presence of the disulfide dimer or other oxidized forms, can lead to a lower effective concentration of the active thiol compound. It is also possible that impurities could have their own biological effects, confounding your results. We recommend performing quality control checks on each new batch before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower than expected potency in biological assays. | 1. Degradation of the compound: The thiol group may have oxidized to the disulfide dimer or other species, reducing the concentration of the active compound.[13] 2. Incorrect peptide concentration: Inaccurate determination of the net peptide content can lead to errors in preparing solutions of the desired concentration.[8] | 1. Perform Quality Control: Analyze the batch by HPLC to determine the purity and quantify the amount of disulfide dimer and other impurities. Use only batches that meet the required purity specifications (e.g., >97% purity).[14] 2. Accurate Concentration Determination: Refer to the Certificate of Analysis (CoA) for the net peptide content to calculate the exact amount of compound needed to achieve the desired molar concentration. |
| Poor solubility of the compound. | 1. Incorrect solvent or pH: The compound's solubility is dependent on the solvent and pH. 2. Presence of insoluble impurities: Impurities from the synthesis may not be soluble in the chosen solvent. | 1. Optimize Solubilization: Test solubility in various biocompatible buffers (e.g., PBS, Tris) at different pH values. For hydrophobic peptides, the addition of a small amount of organic solvent like DMSO or DMF may be necessary before dilution in aqueous buffer.[8] 2. Purify the Compound: If insolubility persists and is suspected to be due to impurities, repurification by preparative HPLC may be necessary. |
| The compound appears discolored or has a different physical appearance compared to previous batches. | 1. Degradation or contamination: Changes in appearance can indicate chemical degradation or the presence of contaminants. | 1. Do not use the batch: A change in physical appearance is a strong indicator of a potential quality issue. 2. Request a replacement: Contact the supplier and provide details of the observed changes and the batch number. |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound and quantifying the disulfide dimer impurity.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 214 nm
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Gradient:
Time (min) %B 0 5 25 50 30 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The disulfide dimer is expected to elute later than the monomer.
Protocol 2: In Vitro Thiol-Disulfide Exchange Assay
This colorimetric assay can be used to assess the functional activity of the thiol group in this compound using Ellman's reagent (DTNB).
Materials:
-
This compound
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a DTNB solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Prepare a standard curve: Use a known thiol-containing compound (e.g., L-cysteine) to prepare a series of dilutions in the phosphate buffer.
-
Prepare the sample: Dissolve this compound in the phosphate buffer to a known concentration.
-
Assay:
-
To each well of the 96-well plate, add 180 µL of phosphate buffer.
-
Add 10 µL of the standard or sample solution.
-
Add 10 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Visualizations
References
- 1. A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. bioclone.net [bioclone.net]
- 5. pharmtech.com [pharmtech.com]
- 6. polypeptide.com [polypeptide.com]
- 7. abcam.cn [abcam.cn]
- 8. genscript.com [genscript.com]
- 9. ossila.com [ossila.com]
- 10. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polypeptide.com [polypeptide.com]
Validation & Comparative
"N-(2-Mercapto-1-oxopropyl)-L-alanine" vs. other mercapto-containing compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(2-Mercapto-1-oxopropyl)-L-alanine and other prominent mercapto-containing compounds. This analysis is based on available experimental data for structurally similar and functionally related molecules, offering insights into their potential therapeutic applications.
While direct experimental data on this compound is limited in publicly available literature, its structural similarity to tiopronin—differing only by the substitution of glycine with alanine—allows for a comparative analysis based on the well-documented activities of tiopronin and other key mercapto-containing compounds. This guide focuses on the comparative performance of tiopronin, captopril, and N-acetylcysteine (NAC) in key therapeutic areas: Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant activity.
I. Overview of Compared Mercapto-Containing Compounds
Mercapto-containing compounds, characterized by the presence of a thiol (-SH) group, are a versatile class of molecules with significant therapeutic potential. Their ability to participate in redox reactions, chelate metals, and interact with biological macromolecules underpins their diverse applications.
-
This compound: A tiopronin alanine analog.[1][2][3] Due to the lack of direct data, its properties are inferred from tiopronin.
-
Tiopronin (N-(2-mercaptopropionyl)glycine): An antioxidant and chelating agent primarily used in the treatment of cystinuria to prevent kidney stone formation.[4][5] It works by undergoing a thiol-disulfide exchange with cystine, forming a more soluble complex.[6][7]
-
Captopril: The first-in-class angiotensin-converting enzyme (ACE) inhibitor containing a thiol group.[8] It is widely used for the treatment of hypertension and heart failure.[9] Its thiol group is believed to contribute to its antioxidant properties.[4]
-
N-acetylcysteine (NAC): A well-known antioxidant and mucolytic agent. It acts as a precursor to L-cysteine and replenishes intracellular glutathione (GSH) stores.[10]
II. Comparative Efficacy: Experimental Data
A. Angiotensin-Converting Enzyme (ACE) Inhibition
The inhibition of ACE is a cornerstone of cardiovascular disease management. While captopril is a direct and potent ACE inhibitor, the potential for other thiol-containing compounds to interact with this enzyme is an area of interest.
| Compound | ACE Inhibition (IC50/Ki) | Experimental Model | Key Findings |
| Captopril | Ki: 7 pmol/l | In vitro (rabbit lung ACE) | Potent, competitive, and slow-binding inhibitor.[11] |
| Tiopronin Derivatives | Not specified | In vitro (rabbit lung ACE) | Derivatives of 3-mercapto-2-methylpropanoyl glycine (structurally similar to tiopronin) show ACE inhibitory activity.[3] |
| Enalaprilat (non-thiol) | Not specified | In vitro (rabbit lung ACE) | Used as a comparator for potent ACE inhibition.[11] |
Experimental Protocol: In Vitro ACE Inhibition Assay
A common method to determine ACE inhibitory activity involves a spectrophotometric assay using a synthetic substrate like furanacryloyl-Phe-Gly-Gly (FAPGG). The detailed protocol is as follows:
-
Enzyme and Substrate Preparation: A solution of rabbit lung ACE and the substrate FAPGG are prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH (e.g., 7.5) containing NaCl.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., captopril, tiopronin derivative) for a defined period.
-
Reaction Initiation: The reaction is initiated by adding the FAPGG substrate to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: The decrease in absorbance at a specific wavelength (e.g., 340 nm) due to the hydrolysis of FAPGG by ACE is monitored over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value (inhibition constant) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Signaling Pathway: Renin-Angiotensin System (RAS) and ACE Inhibition
Caption: ACE inhibitors block the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.
B. Antioxidant Activity
The thiol group in these compounds is a key determinant of their antioxidant properties, primarily through direct radical scavenging and by supporting endogenous antioxidant systems like glutathione.
| Compound | Antioxidant Effect | Experimental Model | Key Findings |
| Captopril | Significant antioxidant power (FRAP assay)[12][13]; Reduced conjugated dienes in aorta[4] | In vitro (FRAP assay); In vivo (spontaneously hypertensive rats) | The thiol group contributes significantly to its antioxidant and blood pressure-lowering effects, beyond ACE inhibition.[4] |
| Tiopronin | Reduces free radical production[2]; Protects against cisplatin-induced nephrotoxicity[4] | In vitro (murine macrophages); In vivo (rat models) | Acts as a potent antioxidant by scavenging reactive oxygen species.[4] |
| N-acetylcysteine (NAC) | Increased glutathione and sulfate conjugates of acetaminophen[10]; Replenishes glutathione levels[14] | In vitro (mouse hepatocytes) | Protects against drug-induced toxicity by enhancing endogenous antioxidant defenses.[10] |
| Enalapril (non-thiol) | Negligible antioxidant activity (FRAP assay)[12][13] | In vitro (FRAP assay) | Lacks the direct antioxidant capacity of thiol-containing ACE inhibitors.[12] |
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample. The protocol is as follows:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a FeCl3·6H2O solution.
-
Sample Preparation: The test compounds (e.g., captopril, enalapril) are dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is mixed with the sample solution. The antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Colorimetric Measurement: The formation of the blue-colored ferrous-tripyridyltriazine complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).
-
Quantification: The antioxidant power is quantified by comparing the absorbance change of the sample to that of a standard antioxidant (e.g., FeSO₄·7H₂O).
Workflow: Comparative Antioxidant Activity Assessment
Caption: Workflow for comparing the antioxidant potential of mercapto-containing compounds.
III. Comparison of Therapeutic Applications
| Compound | Primary Therapeutic Use | Mechanism of Action |
| Tiopronin | Cystinuria[4][5] | Thiol-disulfide exchange with cystine, increasing its solubility.[6][7] |
| Captopril | Hypertension, Heart Failure[9] | Inhibition of Angiotensin-Converting Enzyme.[8] |
| N-acetylcysteine | Acetaminophen Overdose, Mucolytic[10] | Glutathione precursor, breaks disulfide bonds in mucoproteins. |
IV. Conclusion
Based on the available evidence for structurally and functionally related compounds, This compound , as a tiopronin analog, is likely to possess significant antioxidant properties. Its potential for ACE inhibition warrants further investigation, given the activity of other small mercapto-containing molecules.
-
For ACE Inhibition: Captopril remains the gold standard among the compared thiol-containing compounds with direct and potent activity.
-
For Antioxidant Effects: Captopril, tiopronin, and N-acetylcysteine all demonstrate robust antioxidant capabilities through various mechanisms. The presence of the thiol group in captopril provides an added antioxidant benefit over non-thiol ACE inhibitors.[4]
-
For Specific Thiol-Disulfide Exchange: Tiopronin is highly effective in applications requiring the cleavage of disulfide bonds, such as in the management of cystinuria.
Further experimental studies are crucial to directly elucidate the bioactivity and therapeutic potential of This compound and to accurately position it within the landscape of mercapto-containing therapeutics. Researchers are encouraged to utilize the experimental protocols outlined in this guide for such comparative evaluations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of angiotensin-converting enzyme by derivatives of 3-mercapto-2-methylpropanoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Tiopronin? [synapse.patsnap.com]
- 7. Tiopronin - Wikipedia [en.wikipedia.org]
- 8. What's better: Thiola vs Captopril? – meds.is [meds.is]
- 9. The Use of Captopril—Angiotensin Converting Enzyme (ACE) Inhibitor for Cystinuria During COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: Captopril and its Prodrug Analog, Alacepril, as ACE Inhibitors
A deep dive into the comparative efficacy, mechanism, and experimental evaluation of two pivotal cardiovascular drugs.
For researchers and professionals in drug development, the nuanced differences between a drug and its analogs are of paramount importance. This guide provides a comparative analysis of the angiotensin-converting enzyme (ACE) inhibitor Captopril and its prodrug analog, Alacepril. While "N-(2-Mercapto-1-oxopropyl)-L-alanine" is identified as a Tiopronin alanine analog, the available scientific literature for a direct, data-rich comparison is limited. Therefore, we pivot to the structurally related and extensively studied ACE inhibitors, Captopril and Alacepril, which share the core N-(mercapto-alkanoyl)-amino acid moiety and offer a wealth of comparative experimental data.
Alacepril is a prodrug that is metabolized in the body to the active drug, Captopril.[1][2][3] This conversion is a key differentiator in their pharmacokinetic profiles. Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a critical component of the renin-angiotensin-aldosterone system (RAAS).[3][4] Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[1][2][3][4]
Quantitative Comparison of Efficacy
The following table summarizes key parameters that are often evaluated to compare the efficacy of ACE inhibitors.
| Parameter | Captopril | Alacepril | Key Considerations |
| Bioavailability | ~75% | Readily absorbed and converted to Captopril | Alacepril's bioavailability is linked to its conversion efficiency. |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | Variable, dependent on conversion | The prodrug nature of Alacepril leads to a delayed onset of the active metabolite. |
| Half-life (t1/2) | ~2 hours | Metabolized to Captopril | The effective half-life of Alacepril is determined by the half-life of Captopril. |
| IC50 (ACE Inhibition) | Nanomolar range | Inactive until metabolized | Direct in vitro comparisons of IC50 are not relevant for the prodrug form. |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
The primary mechanism of action for both Captopril and Alacepril (via its conversion to Captopril) is the inhibition of the angiotensin-converting enzyme. The diagram below illustrates the central role of ACE in the RAAS pathway and the point of inhibition by Captopril.
Experimental Protocols
1. ACE Inhibition Assay (In Vitro)
This assay is fundamental to determining the inhibitory potency of compounds against the angiotensin-converting enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Purified rabbit lung ACE is used as the enzyme source. The synthetic substrate, hippuryl-histidyl-leucine (HHL), is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3).
-
Inhibitor Preparation: Captopril is dissolved in the assay buffer to create a range of concentrations. For Alacepril, this assay is not directly applicable as it is a prodrug and would require in vitro metabolic activation to Captopril.
-
Assay Procedure:
-
The inhibitor (Captopril solution) or buffer (control) is pre-incubated with the ACE enzyme for a specified time (e.g., 15 minutes at 37°C).
-
The reaction is initiated by adding the HHL substrate.
-
The mixture is incubated for a defined period (e.g., 30 minutes at 37°C).
-
The reaction is stopped by adding an acid (e.g., 1M HCl).
-
-
Detection: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The amount of hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce ACE activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. In Vivo Antihypertensive Efficacy Study
This type of study assesses the blood pressure-lowering effects of the compounds in a living organism, often using spontaneously hypertensive rats (SHR) as a model.
Methodology:
-
Animal Model: Spontaneously hypertensive rats are used as they genetically develop hypertension.
-
Drug Administration: Captopril and Alacepril are administered orally (p.o.) at various doses. A vehicle control group receives the administration vehicle only.
-
Blood Pressure Measurement: Systolic blood pressure is measured at different time points post-administration using a non-invasive tail-cuff method.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group. Dose-response curves can be generated to compare the potency and duration of action of the two drugs.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for comparing the in vivo efficacy of Captopril and Alacepril.
Conclusion
The comparative analysis of Captopril and its prodrug Alacepril highlights the importance of pharmacokinetic considerations in drug design. While both ultimately act through the same active metabolite to inhibit ACE, their differing absorption and metabolism profiles can influence their clinical application and dosing regimens. The experimental protocols and workflows described provide a foundational framework for the preclinical evaluation and comparison of such analogs, enabling researchers to make data-driven decisions in the drug development process.
References
A Comparative Guide to the Efficacy of N-(2-Mercapto-1-oxopropyl)-L-alanine and Structurally Similar Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of N-(2-Mercapto-1-oxopropyl)-L-alanine and its structurally related thiol-containing compounds: Tiopronin, Bucillamine, and D-Penicillamine. The primary focus is on their application in conditions characterized by high cystine levels, such as cystinuria, and their broader antioxidant properties. While direct experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on its close analogs to infer its potential efficacy and mechanisms of action.
Introduction to Thiol-Based Therapeutic Agents
Thiol-containing compounds are a class of drugs characterized by the presence of a sulfhydryl (-SH) group. This functional group is highly reactive and participates in crucial biological processes, including thiol-disulfide exchange reactions and the scavenging of reactive oxygen species (ROS). These properties make them effective in treating a range of disorders.
-
This compound is an analog of Tiopronin, suggesting a similar mechanism of action centered around thiol-disulfide exchange.[1][2]
-
Tiopronin is a well-established treatment for cystinuria, a genetic disorder leading to the formation of cystine kidney stones.[3] Its primary function is to increase the solubility of cystine in the urine.[3]
-
Bucillamine , another dithiol compound, is primarily used as an anti-rheumatic agent and is noted for its potent antioxidant and immunomodulatory effects.[4][5]
-
D-Penicillamine is a versatile chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic action involves chelation of heavy metals and thiol-disulfide exchange.
The core therapeutic mechanism for these compounds in cystinuria involves a thiol-disulfide exchange reaction with the sparingly soluble amino acid cystine. This reaction breaks the disulfide bond in cystine, forming a more soluble mixed disulfide complex that is readily excreted in the urine, thereby preventing the formation of cystine stones.
Comparative Efficacy Data
Quantitative data on the efficacy of these compounds is crucial for comparative analysis. The following table summarizes key performance indicators from various in vitro and in vivo studies. It is important to note the absence of specific data for this compound in the reviewed literature.
| Compound | Assay | Parameter | Result | Reference |
| Bucillamine | DPPH Radical Scavenging | IC50 | 18.5 ± 0.1 µM | [4][5] |
| Ferric Reducing Ability Power (FRAP) | Antioxidant Activity | 2.07 ± 0.01 mM | [4][5] | |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Antioxidant Capacity | 1.46 ± 0.05 mM | [4][5] | |
| Tiopronin | Cystine Solubility (in artificial urine, after 5 min) | % Increase vs. Control | Enhanced solubility | [6] |
| Antibacterial Activity (vs. E. coli) | % Inhibition (at 20 mM) | 61.12% | [6] | |
| Antibacterial Activity (vs. P. aeruginosa) | % Inhibition (at 20 mM) | 42.97% | [6] | |
| Tiopronin-NO | Cystine Solubility (in artificial urine, after 5 min) | % Increase vs. Control | Enhanced solubility | [6] |
| Antibacterial Activity (vs. E. coli) | % Inhibition (at 20 mM) | 81.14% | [6] | |
| Antibacterial Activity (vs. P. aeruginosa) | % Inhibition (at 20 mM) | 56.96% | [6] |
Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which Tiopronin, D-Penicillamine, and likely this compound, exert their therapeutic effect in cystinuria is through a thiol-disulfide exchange reaction. This chemical process is fundamental to their ability to prevent kidney stone formation.
Caption: Thiol-disulfide exchange mechanism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these thiol compounds.
Sodium Nitroprusside Assay for Cystine Solubility
This assay is a colorimetric method used to quantify the concentration of cystine in a solution, providing a measure of the drug's ability to increase its solubility.
Materials:
-
Test compound (e.g., Tiopronin)
-
Cystine
-
Artificial urine solution (pH adjusted as required)
-
Sodium nitroprusside solution
-
Sodium cyanide solution
-
Ammonium hydroxide
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Add a known amount of cystine to the artificial urine to create a supersaturated solution.
-
Add the test compound solution to the cystine-urine mixture at various concentrations.
-
Incubate the mixture for a specified time (e.g., 5 minutes to 48 hours) at room temperature with gentle agitation.
-
To a 50 µL aliquot of the supernatant, add 150 µL of sodium nitroprusside reagent (containing sodium cyanide and ammonium hydroxide).
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 520 nm using a microplate reader.
-
Calculate the cystine concentration based on a standard curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical DPPH.
Materials:
-
Test compound
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound in methanol in a 96-well plate.
-
Add a freshly prepared DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a typical workflow for comparing the in vitro antioxidant activity of different thiol compounds.
Caption: Workflow for in vitro antioxidant assays.
Conclusion
While this compound remains a compound with limited publicly available efficacy data, its structural similarity to Tiopronin strongly suggests a comparable mechanism of action and therapeutic potential, particularly in the management of cystinuria. The data presented for its analogs, Bucillamine and Tiopronin, demonstrate the potent antioxidant and thiol-disulfide exchange capabilities inherent in this class of molecules. Further direct experimental investigation of this compound is warranted to fully elucidate its efficacy profile and potential clinical applications. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 26843-61-8 [amp.chemicalbook.com]
- 3. thiolaechcp.com [thiolaechcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of bucillamine: possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparing microbial and chemical synthesis routes for "N-(2-Mercapto-1-oxopropyl)-L-alanine"
A Comparative Guide to the Synthesis of Alacepril: Chemical vs. Microbial Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established chemical synthesis and potential microbial-assisted synthesis routes for N-(2-Mercapto-1-oxopropyl)-L-alanine, commercially known as Alacepril. Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] As a prodrug, it is metabolized in the body to captopril, its active form.[3][4] While chemical synthesis is the current standard for its production, this guide explores the prospective advantages of integrating microbial and enzymatic processes, drawing parallels from the synthesis of related ACE inhibitors.
At present, a complete microbial synthesis pathway for Alacepril has not been documented in publicly available literature. However, the growing field of biocatalysis presents a promising avenue for a more sustainable and efficient "chemoenzymatic" approach. This would involve the microbial production of key precursors, followed by chemical coupling and modification steps.
Comparative Analysis: Chemical vs. Potential Chemoenzymatic Synthesis
The following tables summarize the key quantitative and qualitative differences between the conventional chemical synthesis of Alacepril and a proposed chemoenzymatic route. Data for the chemoenzymatic route is extrapolated from studies on the synthesis of its precursors and related molecules, as a direct microbial synthesis of Alacepril is not yet established.
Table 1: Quantitative Comparison of Synthesis Routes
| Parameter | Chemical Synthesis | Potential Chemoenzymatic Synthesis (Projected) |
| Overall Yield | Moderate to High | Potentially Higher (with optimized biocatalysts) |
| Purity | High (requires extensive purification) | Potentially Higher (high stereospecificity of enzymes) |
| Reaction Temperature | -15°C to Room Temperature | Ambient to Mild Temperatures (typically 25-40°C) |
| Reaction Pressure | Atmospheric | Atmospheric |
| Use of Hazardous Reagents | High (e.g., thionyl chloride, organic solvents) | Reduced (aqueous media, biodegradable catalysts) |
| Stereoselectivity | Requires chiral precursors or resolution steps | High (inherent in enzymatic reactions) |
| Waste Generation | Significant (organic solvents, by-products) | Reduced (aqueous waste, recyclable biocatalysts) |
Table 2: Qualitative Comparison of Synthesis Routes
| Aspect | Chemical Synthesis | Potential Chemoenzymatic Synthesis |
| Environmental Impact | Higher due to solvent use and hazardous waste. | Lower, with the use of aqueous media and biodegradable components. |
| Cost-Effectiveness | Dependent on reagent costs and purification complexity. | Potentially more cost-effective at scale due to reduced energy and raw material costs. |
| Scalability | Well-established and scalable. | Scalability of biocatalytic steps is a key research and development area. |
| Process Complexity | Multi-step with potentially harsh reaction conditions and complex purification. | Can be streamlined, especially with immobilized enzymes in flow chemistry setups. |
| Sustainability | Lower, relies on petrochemical-based reagents and solvents. | Higher, utilizes renewable feedstocks and greener reaction conditions. |
Experimental Protocols
Chemical Synthesis of Alacepril (Adapted from Patent Literature)
This protocol is based on established chemical synthesis routes for Alacepril.
Step 1: Synthesis of 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline
-
To a solution of L-proline in a suitable solvent (e.g., a mixture of water and tetrahydrofuran), add a base such as sodium hydroxide to adjust the pH.
-
Cool the solution to a low temperature (e.g., -15°C).
-
Slowly add D-3-acetylthio-2-methylpropanoyl chloride to the cooled solution while maintaining the pH with the addition of base.
-
After the addition is complete, allow the reaction to stir for several hours at a low temperature.
-
Acidify the reaction mixture with an acid such as hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or chromatography.
Step 2: Coupling with L-phenylalanine tert-butyl ester
-
Dissolve the product from Step 1 in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add N-methylmorpholine and cool the mixture to -15°C.
-
Add phenyl chloroformate to the cooled mixture and stir for a short period.
-
In a separate flask, prepare a solution of L-phenylalanine tert-butyl ester hydrochloride and a base (e.g., N-methylmorpholine) in a suitable solvent.
-
Add the solution of L-phenylalanine tert-butyl ester to the activated acid from the previous step.
-
Allow the reaction to proceed at a low temperature for several hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer with acid, base, and brine, then dry and concentrate to yield the protected Alacepril.
Step 3: Deprotection
-
Dissolve the protected Alacepril in a suitable solvent.
-
Add a deprotecting agent (e.g., trifluoroacetic acid) to remove the tert-butyl ester group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Remove the solvent and deprotecting agent under reduced pressure.
-
Purify the final product, Alacepril, by crystallization from a suitable solvent system (e.g., ethanol/n-hexane) to yield crystals with a melting point of 155-156°C.[5]
Proposed Chemoenzymatic Synthesis of Alacepril
This proposed route integrates microbial production of precursors with chemical synthesis steps.
Step 1: Microbial Production of L-Proline and L-Phenylalanine
-
L-Proline: Cultivate a genetically engineered strain of Escherichia coli or Corynebacterium glutamicum optimized for L-proline production in a fermentation medium containing a suitable carbon source (e.g., glucose or glycerol). The fermentation is carried out under controlled temperature, pH, and aeration. The L-proline is then harvested from the fermentation broth and purified.
-
L-Phenylalanine: Similarly, utilize a microbial fermentation process with a high-yield strain of E. coli or other suitable microorganisms to produce L-phenylalanine.[1][2][3][6][7] The product is then isolated and purified.
Step 2: Biocatalytic Synthesis of D-3-acetylthio-2-methylpropanoic acid Precursor
-
A potential enzymatic step could involve the stereoselective synthesis of a chiral precursor to the D-3-acetylthio-2-methylpropanoyl moiety, similar to the chemoenzymatic synthesis of captopril which utilizes a biocatalyzed oxidation.[4][5][8] For instance, a prochiral diol could be oxidized by a specific oxidoreductase to yield the desired chiral hydroxy acid.
Step 3: Chemical Coupling and Final Synthesis
-
The microbially produced L-proline and L-phenylalanine (as its ester) would then be coupled with the chemically or chemoenzymatically synthesized D-3-acetylthio-2-methylpropanoyl moiety using standard peptide coupling methods as described in the chemical synthesis protocol. The final deprotection step would also be carried out chemically.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for both the chemical and the proposed chemoenzymatic synthesis of Alacepril.
Caption: Chemical synthesis workflow for Alacepril.
Caption: Proposed chemoenzymatic synthesis workflow for Alacepril.
References
- 1. Microbial production of L-phenylalanine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of N-(2-Mercapto-1-oxopropyl)-L-alanine (Captopril)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent analytical methods for the quantification of N-(2-Mercapto-1-oxopropyl)-L-alanine, widely known as Captopril. We delve into the performance and procedural nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific analytical needs, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision in the drug development process, directly impacting the accuracy and reliability of concentration measurements. The following tables summarize the quantitative performance of four commonly employed methods for Captopril analysis, offering a clear comparison of their key validation parameters.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | HPLC-UV | UHPLC-UV | LC-MS/MS |
| Linearity Range | 9.37 - 150 µg/mL[1] | 0.15 - 0.25 mg/mL | 10 - 2000 ng/mL[2][3] |
| Limit of Detection (LOD) | 3.10 ng/mL[4] | 0.05 - 0.11 µg/mL[5] | 2 ng/mL[6] |
| Limit of Quantification (LOQ) | 9.13 ng/mL[4] | 0.17 - 0.36 µg/mL[5] | 10 ng/mL[2][3] |
| Accuracy (% Recovery) | 97 - 100.6%[4] | >98.0%[7] | 90.16 - 96.18% (Intra-day)[8] |
| Precision (%RSD) | < 2% (Intra & Inter-day)[4] | < 2.0%[7] | 2.60 - 9.66% (Intra-day)[8] |
| Analysis Run Time | ~8 - 20 minutes[7][9] | ~1.7 - 5 minutes[7] | ~3 minutes[2][3] |
Table 2: Performance Comparison of Spectrophotometric Methods
| Parameter | UV-Vis with 2,6-Dichloroquinone-4-chlorimide (DCQ) | UV-Vis with Potassium Iodate & Starch | UV-Vis with Congo Red |
| Linearity Range | 10 - 50 µg/mL[10] | 20 - 60 µg/mL[11] | 1 - 60 µg/mL[12] |
| Limit of Detection (LOD) | 0.66 µg/mL[10] | 0.08 mg/mL | Not Reported |
| Limit of Quantification (LOQ) | 2.0 µg/mL[10] | 0.26 mg/mL | Not Reported |
| Accuracy (% Recovery) | 100.40 ± 0.50[10] | 95.33 - 101.55%[11] | 97.446%[12] |
| Precision (%RSD) | Not Reported | 0.093 - 1.306% | 0.06 - 0.965%[12] |
| Wavelength (λmax) | 443 nm[10] | 600.5 nm[11] | 596 nm[12] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful implementation and validation of any analytical technique. This section outlines the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust and widely used technique for the routine quality control of Captopril in pharmaceutical dosage forms.
Sample Preparation (Tablets):
-
Weigh and finely powder 20 Captopril tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Captopril and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few milliliters of the filtrate.[1]
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: Purospher STAR RP-18e (5 µm, 250 x 4.6 mm)[1]
-
Mobile Phase: Methanol: Water (60:40 v/v), with pH adjusted to 3.0 with orthophosphoric acid.[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at 225 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC offers significant advantages in terms of speed and efficiency, making it a "greener" alternative to conventional HPLC.[7]
Sample Preparation (Tablets):
-
Crush and homogenize 20 Captopril 100 mg tablets.
-
Transfer 96 mg of the crushed tablet powder to a 100 mL volumetric flask.
-
Add approximately 40 mL of diluent (mobile phase) and sonicate for 15 minutes.
-
Dilute to volume with the diluent and filter through a 0.45 µm PVDF filter, discarding the first 6 mL of the filtrate. The final concentration will be approximately 0.2 mg/mL.[7]
Chromatographic Conditions:
-
Column: Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[7]
-
Mobile Phase: Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 (v/v/v).[7]
-
Flow Rate: 0.1 mL/min[7]
-
Detection: UV at 220 nm[7]
-
Injection Volume: 0.8 µL[7]
-
Column and Sample Cooler Temperature: 25°C[7]
UV-Visible Spectrophotometry (with 2,6-Dichloroquinone-4-chlorimide)
This colorimetric method is simple and cost-effective, suitable for the quantification of Captopril in pharmaceutical preparations.[10]
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Captopril and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and shake for 15 minutes.
-
Dilute to volume with distilled water and filter.
-
Further dilute the filtrate with distilled water to obtain a concentration within the calibration range.
Assay Protocol:
-
Transfer aliquots of the sample solution covering the working concentration range (10-50 μg/mL) into a series of 10 mL volumetric flasks.
-
Add 5 ± 1 mL of Dimethyl sulfoxide (DMSO).
-
Add 0.7 ± 0.1 mL of a 0.25% w/v solution of 2,6-dichloroquinone-4-chlorimide (DCQ) in ethanol.
-
Complete to the mark with distilled water and allow the solution to cool.
-
Measure the absorbance of the resulting yellow solution at 443 nm against a reagent blank prepared in the same manner.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for bioanalytical applications due to its high sensitivity and selectivity, enabling the quantification of Captopril in complex biological matrices like plasma.[2][3][8]
Sample Preparation (Human Plasma):
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of 200 mM Dithiothreitol (DTT) in water (freshly prepared).
-
Add 50 µL of 1% formic acid and vortex for 30 seconds.
-
Add 1500 µL of methanol for protein precipitation and vortex.
-
Centrifuge the mixture for 7 minutes at 3000 rpm.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 218.1 → 115.9 for Captopril).[13]
Visualizing the Analytical Workflows
To further elucidate the procedural differences between these analytical techniques, the following diagrams, generated using the DOT language, illustrate the key steps involved in each workflow.
Caption: High-level overview of analytical workflows.
Caption: HPLC-UV analytical workflow for Captopril tablets.
Caption: UV-Vis spectrophotometry workflow for Captopril.
Caption: LC-MS/MS bioanalytical workflow for Captopril.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. phmethods.net [phmethods.net]
- 8. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Head-to-head studies of "N-(2-Mercapto-1-oxopropyl)-L-alanine" with other enzyme inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Captopril—a key molecule containing the N-(2-Mercapto-1-oxopropyl) moiety—with other prominent angiotensin-converting enzyme (ACE) inhibitors. This analysis focuses on their comparative inhibitory activities, supported by experimental data and detailed protocols.
The inhibition of angiotensin-converting enzyme is a cornerstone of therapy for hypertension and heart failure. Captopril, the first orally active ACE inhibitor, paved the way for a class of drugs that have become mainstays in cardiovascular medicine. This guide delves into the quantitative aspects of ACE inhibition by Captopril and its successors, including Enalapril, Lisinopril, and Ramipril, offering a clear perspective on their relative potencies.
Comparative Inhibitory Activity of ACE Inhibitors
The efficacy of an enzyme inhibitor is quantified by its IC50 and Ki values, which represent the concentration of inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. A lower value for both parameters indicates a more potent inhibitor. The following tables summarize the in vitro inhibitory activities of Captopril and other ACE inhibitors against angiotensin-converting enzyme from various sources.
| Inhibitor | Tissue Source | IC50 (nM) | Ki (nM) | Reference |
| Captopril | Sheep Kidney | 23 | 4.3 | [1] |
| Sheep Lung | 15 | 2.8 | [1] | |
| Sheep Serum | 10 | 1.9 | [1] | |
| Lisinopril | Sheep Kidney | 12 | 2.2 | [1] |
| Sheep Lung | 8.5 | 1.6 | [1] | |
| Sheep Serum | 5.6 | 1.0 | [1] | |
| Enalaprilat | Sheep Kidney | 70,000 | 12,000 | [1] |
| (Active form of Enalapril) | Sheep Lung | 18 | 3.4 | [1] |
| Sheep Serum | 8.0 | 1.5 | [1] |
| Inhibitor | Relative Potency |
| Captopril | 3.5 |
| Enalapril | 12 |
| Ramipril | 51 |
| Lisinopril | 24 |
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway in the regulation of blood pressure and fluid balance. The following diagram illustrates the key components of this pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the comparative analysis of compounds like Captopril. A common in vitro method involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), and measurement of the product formed upon cleavage by ACE.
General Protocol for ACE Inhibition Assay
The following diagram outlines a typical workflow for an in vitro ACE inhibition assay.
References
A Comparative Analysis of N-(2-Mercapto-1-oxopropyl)-L-alanine and Standard Research Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of "N-(2-Mercapto-1-oxopropyl)-L-alanine" against established research compounds, Captopril and Enalapril. This analysis is based on available experimental data for its parent compound, tiopronin, and focuses on antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.
Disclaimer: There is currently no direct experimental data available for the biological activity of "this compound". Therefore, this guide utilizes data from its structurally related parent compound, tiopronin , to provide a functional comparison. Tiopronin is a thiol-containing compound known for its antioxidant properties. This comparison will focus on the antioxidant potential of tiopronin and the well-documented ACE inhibitory and antioxidant activities of Captopril, alongside the ACE inhibitory action of Enalapril.
Introduction to the Compounds
This compound is a research chemical identified as a tiopronin alanine analog. Given its structural similarity to tiopronin and the presence of a mercapto (-SH) group, its potential biological activities are inferred to be related to antioxidant and potentially other thiol-dependent mechanisms.
Captopril is a potent, orally active inhibitor of angiotensin-converting enzyme (ACE) and is widely used in the treatment of hypertension and heart failure. Its structure includes a sulfhydryl group, which contributes to its ACE inhibitory activity and also confers antioxidant properties.
Enalapril is another potent ACE inhibitor used for similar therapeutic applications as captopril. It is a prodrug that is converted in the body to its active form, enalaprilat. Notably, enalapril does not possess a thiol group in its structure.
Comparative Performance Data
The following tables summarize the available quantitative data for the antioxidant and ACE inhibitory activities of the compared compounds. It is important to note that the data for tiopronin and captopril's antioxidant activity, and for captopril and enalapril's ACE inhibitory activity, are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Tiopronin | FRAP | Significant antioxidant power | [1] |
| Captopril | FRAP | Specific antioxidant activity of 1.0 μmol/μmol | [1] |
| Enalapril | FRAP | Negligible antioxidant activity (≤0.01 μmol/μmol) | [1] |
FRAP: Ferric Reducing Antioxidant Power. A higher value indicates greater antioxidant potential.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Compound | IC50 | Reference |
| Captopril | 20 nM | [2] |
| Enalaprilat (active form of Enalapril) | Data not available from the same direct comparative study |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol outlines a typical method for assessing the antioxidant capacity of a compound by measuring its ability to reduce ferric iron.
Methodology:
-
Reagent Preparation:
-
Prepare a FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
-
Standard Curve:
-
Prepare a series of standard solutions of known antioxidant capacity (e.g., FeSO4·7H2O).
-
-
Sample Preparation:
-
Dissolve the test compounds (Tiopronin, Captopril, Enalapril) in an appropriate solvent to create a stock solution. Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a microplate well.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the FRAP value of the samples by comparing their absorbance to the standard curve.
-
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of compounds on ACE activity using the substrate Hippuryl-His-Leu (HHL).
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES with 300 mM NaCl, pH 8.3).
-
Prepare a solution of rabbit lung ACE in the buffer.
-
Prepare a solution of the substrate HHL in the buffer.
-
-
Inhibitor Preparation:
-
Dissolve the test compounds (Captopril, Enalaprilat) in the buffer to create stock solutions. Prepare a series of dilutions.
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with various concentrations of the inhibitor (or buffer for control) at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding 1 M HCl.[3]
-
The product of the reaction, hippuric acid, is then extracted with an organic solvent (e.g., ethyl acetate).
-
The solvent is evaporated, and the hippuric acid is redissolved in water.
-
The amount of hippuric acid is quantified by measuring the absorbance at 228 nm using a spectrophotometer or by HPLC.[3]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
ACE inhibitors like Captopril and Enalapril exert their primary effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interruption of the RAAS pathway leads to vasodilation and a reduction in blood pressure.
References
- 1. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-Mercapto-1-oxopropyl)-L-alanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-Mercapto-1-oxopropyl)-L-alanine, a tiopronin alanine analog.
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, adherence to good laboratory practice and local regulations is crucial for maintaining a safe working environment and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with the appropriate safety measures to minimize exposure and mitigate any potential risks.
| Safety Measure | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[1] | To prevent skin and eye contact. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid inhalation of dusts.[2] | To minimize respiratory exposure. |
| Handling | Avoid generating dust. Handle in accordance with good industrial hygiene and safety practice. | To prevent airborne dissemination and contamination. |
| Storage | Keep containers tightly closed and store in a dry, refrigerated place.[1] | To maintain chemical integrity and prevent spills. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound.
-
Waste Characterization : Although not classified as hazardous, it is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.[2]
-
Waste Segregation : Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling : Clearly label the waste container with the chemical name: "this compound" and any other information required by your institution.
-
Spill Management : In the event of a spill, avoid generating dust. Take up the material dry and place it in the designated waste container. Clean the affected area thoroughly. For larger spills, evacuate the area and consult with your institution's EHS office.
-
Environmental Protection : Do not let the product enter drains or sewage systems.[2]
-
Final Disposal : Arrange for the disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for N-(2-Mercapto-1-oxopropyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS: 26843-61-8)
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, a Tiopronin alanine analog. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles | Must be worn to protect against dust particles and splashes. |
| Respiratory Protection | Self-contained breathing apparatus | Recommended, especially in situations where dust formation is likely or ventilation is inadequate. |
| Skin Protection | Full sleeves apron, Protective clothing | Cotton clothing is suggested. Ensure clothing provides complete coverage. |
| Hand Protection | Surgical gloves | Wear appropriate surgical gloves to prevent skin contact. |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial. Follow the procedures outlined below.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If necessary, provide artificial respiration or oxygen. |
| Skin Contact | Immediately wash the affected area with plenty of water. |
| Eye Contact | Rinse eyes thoroughly with plenty of water. |
| Ingestion | Seek immediate medical assistance for gastric lavage. |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound, from receiving to disposal.
Spill and Disposal Procedures
Proper management of spills and waste is critical to prevent environmental contamination and ensure a safe workplace.
Spill Management: In the event of a spill, wear a self-contained breathing apparatus and take measures to avoid dust formation. The spilled material should be washed with a copious amount of water, and the area must be adequately ventilated.
Disposal Plan: Waste generated from the use of this compound should be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Neutralize and dilute with water before disposing down the drain, if local regulations permit. Otherwise, collect in a labeled, sealed container for hazardous waste pickup.
-
Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and procedures.
Firefighting Measures
In the event of a fire involving this compound, the following extinguishing media are appropriate:
-
Carbon dioxide
-
Dry chemical powder
-
Foam
-
Water
Firefighters should use a self-contained breathing apparatus to avoid inhaling any potentially hazardous fumes. There are no unusual fire or explosion hazards indicated for this substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
